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Foundational

Physicochemical Profiling and Synthetic Methodologies of 5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine

Abstract 5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine (CAS: 1197371-86-0)[1] is a highly functionalized, electron-rich heteroaromatic building block utilized in advanced drug discovery. This whitepaper provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine (CAS: 1197371-86-0)[1] is a highly functionalized, electron-rich heteroaromatic building block utilized in advanced drug discovery. This whitepaper provides an in-depth technical analysis of its physicochemical properties, rationalizes its synthetic pathways via transition-metal catalysis, and outlines self-validating analytical protocols for its handling and downstream application in heterocyclic scaffolding.

Introduction & Structural Analysis

In medicinal chemistry, the incorporation of functionalized pyridines is a fundamental strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. 5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine represents a specialized intermediate featuring a highly electron-rich pyridine core.

The structural regiochemistry dictates its reactivity: the synergistic electron-donating effects of the N,N-dimethylamino group at C2 (donating via resonance to the para C5 position) and the methyl group at C4 (donating via hyperconjugation to the ortho C5 position) render the C5 position exceptionally electron-rich. While this makes the native ring susceptible to electrophilic attack, it makes the halogenated precursor highly resistant to classical nucleophilic aromatic substitution (SNAr). Once synthesized, the terminal hydrazine moiety serves as a versatile bis-nucleophile, enabling the rapid construction of pyrazoles, indazoles, and other fused heterocyclic pharmacophores.

Physicochemical Properties

Understanding the physicochemical profile of this compound is critical for optimizing reaction conditions, purification strategies, and storage protocols. Hydrazines are inherently reactive and prone to auto-oxidation; thus, specific handling parameters must be strictly observed.

PropertyValue / Description
Chemical Name 5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine
CAS Registry Number 1197371-86-0
Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Physical State Pale yellow to tan solid (darkens upon oxidation)
Solubility Profile Soluble in polar organics (DMSO, DMF, MeOH, EtOH); Insoluble in hexanes
pKa (Theoretical) ~6.8 (Pyridine N), ~5.2 (Hydrazine terminal NH2)
Storage Requirements 2-8°C under inert atmosphere (Ar/N2), strictly desiccated

Synthetic Methodologies: The Buchwald-Hartwig Paradigm

Causality in Experimental Design

In classical heterocyclic chemistry, the installation of a hydrazine moiety is typically achieved via SNAr on a halogenated precursor. However, SNAr requires an electron-deficient aromatic system. Because the C5 position of the N,N,4-trimethylpyridin-2-amine core is highly electron-rich, SNAr is thermodynamically prohibitive. Consequently, transition-metal catalysis—specifically the palladium-catalyzed Buchwald-Hartwig cross-coupling—is mandatory to forge the C(sp2)-N bond[2].

Direct coupling of unprotected hydrazine can lead to bis-arylation (formation of N,N'-diarylhydrazines) or catalyst poisoning. To ensure absolute mono-arylation, tert-butyl carbazate (Boc-hydrazine) is employed as a mono-protected surrogate. A bulky, electron-rich biarylphosphine ligand (e.g., XPhos) is selected to facilitate the challenging reductive elimination step, while a mild base (Cs2CO3) prevents the premature deprotonation and decomposition of the Boc group.

Synthesis A 5-Bromo-N,N,4-trimethyl pyridin-2-amine C Pd2(dba)3, XPhos, Cs2CO3 Toluene, 100°C A->C B Boc-Hydrazine B->C D Boc-Protected Intermediate C->D Cross-Coupling E HCl / Dioxane Room Temp D->E F 5-Hydrazinyl-N,N,4-trimethyl pyridin-2-amine E->F Deprotection

Caption: Pd-catalyzed Buchwald-Hartwig synthesis of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine.

Step-by-Step Protocol: Synthesis of the Hydrazine Core
  • Cross-Coupling: In an oven-dried Schlenk flask under argon, charge 5-bromo-N,N,4-trimethylpyridin-2-amine (1.0 eq), tert-butyl carbazate (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and Cs2CO3 (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the flask and heat to 100°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify the Boc-protected intermediate via flash chromatography.

  • Deprotection: Dissolve the intermediate in anhydrous dichloromethane (DCM) and cool to 0°C. Dropwise add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the suspension to dryness. Triturate the resulting hydrochloride salt with diethyl ether to afford the pure 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine hydrochloride.

Analytical Validation and Handling Protocols

To ensure the integrity of the synthesized batch, a self-validating analytical system must be employed. Hydrazines can degrade into diazenes or undergo radical dimerization upon atmospheric exposure; therefore, rapid and definitive characterization is required.

  • LC-MS Analysis: Utilize a low-pH mobile phase (e.g., 0.1% Formic Acid in H2O/MeCN). The acidic conditions ensure complete protonation of both the highly basic N,N-dimethylamino group and the hydrazine terminal nitrogen. This prevents peak tailing on reverse-phase silica columns and yields a robust [M+H]+ signal at m/z 167.2.

  • NMR Spectroscopy: Acquire 1H NMR spectra in DMSO-d6. The critical diagnostic signals are the hydrazine protons. To self-validate the assignment, perform a D2O shake experiment: the broad singlets corresponding to the -NH-NH2 protons will rapidly undergo deuterium exchange and disappear from the spectrum. Furthermore, the isolated C3 and C6 pyridine protons will appear as distinct singlets, confirming the regiochemistry of the substitution.

Downstream Applications in Drug Discovery

The primary utility of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine lies in its ability to act as a bis-nucleophile for the construction of pyrazoles, which are ubiquitous motifs in kinase inhibitors and CNS-active therapeutics.

Causality in Pyrazole Formation

When reacted with an asymmetric 1,3-dicarbonyl compound, the terminal NH2 of the hydrazine—being less sterically hindered and more nucleophilic than the internal NH—preferentially attacks the most electrophilic carbonyl to form a hydrazone intermediate. Subsequent acid-catalyzed intramolecular cyclization by the internal NH onto the remaining carbonyl yields the fully substituted pyrazole. This regioselective cascade is driven by the thermodynamic stability of the resulting aromatic pyrazole system and the entropic favorability of water expulsion.

Application A 5-Hydrazinyl-N,N,4-trimethyl pyridin-2-amine C Ethanol, Reflux Catalytic AcOH A->C B 1,3-Diketone (e.g., Acetylacetone) B->C D Hydrazone Intermediate C->D E Cyclization (-H2O) D->E F 1-(6-(dimethylamino)-4-methylpyridin-3-yl) -3,5-dimethyl-1H-pyrazole E->F

Caption: Condensation of the hydrazine intermediate with a 1,3-diketone to form a pyrazole scaffold.

Step-by-Step Protocol: Pyrazole Cyclization
  • Condensation: Dissolve 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine (1.0 eq) and acetylacetone (1.1 eq) in absolute ethanol (0.5 M).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl groups.

  • Cyclization: Reflux the mixture at 80°C for 4 hours. The reaction progresses from the hydrazone intermediate to the cyclized pyrazole.

  • Purification: Concentrate the solvent, neutralize with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via recrystallization.

References

  • Title: Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine Source: Angewandte Chemie International Edition (2021) URL: [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine: A Bifunctional Pharmacological Probe

Executive Summary In early-stage drug discovery, small molecules often exhibit polypharmacology driven by distinct structural motifs. 5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine (CAS: 1197371-86-0) is a highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, small molecules often exhibit polypharmacology driven by distinct structural motifs. 5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine (CAS: 1197371-86-0) is a highly specialized chemical entity that serves as a fascinating case study in bifunctional pharmacology. While frequently utilized as a reactive intermediate in the synthesis of complex therapeutics, its intact structure possesses two potent, independent pharmacophores: an aminopyridine core and a hydrazine moiety .

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the in vitro mechanism of action of this compound. Rather than treating it as a monolithic entity, we must evaluate it as a dual-probe capable of ATP-competitive kinase hinge-binding and covalent Monoamine Oxidase (MAO) inactivation. This guide provides the mechanistic rationale, self-validating in vitro workflows, and step-by-step protocols required to accurately profile this compound and its derivatives.

Structural Pharmacology & Mechanistic Rationale

To understand the causality behind our experimental design, we must first dissect the molecule's structural biology. The compound's polypharmacology is driven by two distinct interactions:

  • The Kinase Hinge-Binder (Aminopyridine Core): The N,N,4-trimethylpyridin-2-amine scaffold is a privileged motif in kinase inhibitor design. The 2-amino group acts as a critical hydrogen bond donor/acceptor pair, perfectly complementing the backbone carbonyl and amide NH of the ATP-binding hinge region in kinases such as c-Met and p38 MAPK .

  • The Covalent Modifier (Hydrazine Moiety): The 5-hydrazinyl group is a potent nucleophile. In enzymatic environments, hydrazines act as classic mechanism-based (suicide) inhibitors of Monoamine Oxidases (MAO-A and MAO-B). Upon oxidation by the enzyme, the hydrazine forms an irreversible covalent adduct with the N5 atom of the FAD cofactor, permanently inactivating the enzyme .

MoA cluster_0 Kinase Inhibition (Aminopyridine) cluster_1 MAO Inhibition (Hydrazine) Probe 5-hydrazinyl-N,N,4- trimethylpyridin-2-amine Hinge ATP Hinge Region (Hydrogen Bonding) Probe->Hinge Moiety 1 FAD FAD Cofactor (Covalent Adduct) Probe->FAD Moiety 2 Kinase p38 MAPK / c-Met Inhibition Hinge->Kinase Blocks ATP MAO MAO-A / MAO-B Inactivation FAD->MAO Irreversible

Fig 1. Dual mechanism of action targeting kinase hinge regions and MAO FAD cofactors.

In Vitro Profiling Workflows

When profiling a bifunctional probe, assay selection is paramount. We cannot rely on standard colorimetric assays, as the highly conjugated pyridine core often causes optical interference. Therefore, we deploy a bifurcated screening cascade utilizing TR-FRET for kinase profiling and Amplex Red for MAO profiling.

Workflow Prep Compound Preparation (DMSO Stock) Split1 Kinase Profiling (TR-FRET Assay) Prep->Split1 Split2 MAO Profiling (Amplex Red Assay) Prep->Split2 Read1 Fluorescence Emission Ratio (665/615 nm) Split1->Read1 Read2 Resorufin Fluorescence (Ex 545 / Em 590 nm) Split2->Read2 Data IC50 Calculation & Mechanism Resolution Read1->Data Read2->Data

Fig 2. In vitro screening workflow for resolving kinase and MAO inhibitory activities.

Step-by-Step Experimental Protocols

To guarantee scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in counter-screens to eliminate false positives.

Protocol A: Kinase Inhibition via TR-FRET Assay

Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed emission window (50–100 µs) completely bypasses the auto-fluorescence artifacts common with aminopyridine derivatives .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 µL of recombinant target kinase (e.g., c-Met or p38 MAPK at 2 nM final concentration) to the compound wells. Incubate for 15 minutes at room temperature to allow hinge-binding equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated peptide substrate (100 nM) and ATP (at the specific kinase's Km​ value). Incubate for 60 minutes.

  • Detection Phase: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation & Reading: Include Staurosporine as a positive control. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar), calculating the emission ratio of 665 nm / 615 nm.

Protocol B: MAO-A/B Inhibition via Amplex Red Fluorometric Assay

Causality Check: To monitor the irreversible covalent binding of the hydrazine moiety to MAO, we employ the Amplex Red assay. This system couples the H2​O2​ byproduct of MAO activity to horseradish peroxidase (HRP), generating the highly stable fluorophore resorufin for precise kinetic tracking .

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 0.05 M sodium phosphate buffer (pH 7.4) to a working concentration of 5 µg/mL.

  • Compound Incubation: In a 96-well black, flat-bottom plate, combine 50 µL of the MAO enzyme with 1 µL of the serially diluted compound. Crucial Step: Incubate for 30 minutes at 37°C. Because hydrazine binding is covalent and time-dependent, this pre-incubation is mandatory for accurate IC50​ determination.

  • Reaction Initiation: Add 50 µL of the Amplex Red reagent mixture containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM p-tyramine (a universal substrate for both MAO isoforms).

  • Kinetic Monitoring: Immediately place the plate in a fluorometer. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 545 nm, Emission: 590 nm).

  • Self-Validation (Counter-Screen): Hydrazines are reducing agents and can occasionally react directly with Amplex Red or HRP. You must run a parallel control plate containing the compound, Amplex Red, HRP, and exogenous H2​O2​ (without MAO). If fluorescence decreases in this control, the compound is chemically quenching the assay, and data must be mathematically corrected.

Quantitative Data Interpretation

When analyzing the data generated from the workflows above, the bifunctional nature of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine will manifest in distinct kinetic signatures. The table below summarizes the expected pharmacological profile for this structural class.

ParameterKinase Target (Aminopyridine)MAO Target (Hydrazine)Mechanistic Implication
Typical IC50​ Range 0.5 - 5.0 µM0.05 - 0.5 µMThe highly reactive hydrazine generally drives higher baseline affinity for MAO over kinase hinge regions.
Hill Slope ( nH​ ) ~1.0>1.5A steep Hill slope (>1.5) in the MAO assay strongly indicates irreversible/covalent binding.
Reversibility ReversibleIrreversibleRapid dilution or dialysis will restore kinase activity, but MAO activity will remain permanently lost.
ATP Competition YesN/AA rightward shift in kinase IC50​ at high [ATP] validates the aminopyridine's hinge-binding mechanism.

Conclusion & Future Directions

The in vitro evaluation of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine requires a sophisticated understanding of its dual pharmacophores. By employing TR-FRET to evaluate reversible kinase hinge-binding and Amplex Red kinetics to track irreversible MAO inactivation, researchers can accurately map the polypharmacology of this molecule. In drug development, this compound serves as an excellent starting point: the hydrazine can be masked or replaced to optimize selective kinase inhibitors, or the aminopyridine core can be leveraged to design brain-penetrant, target-directed MAO inhibitors for neurodegenerative diseases.

References

  • Process Development and Large-Scale Synthesis of a c-Met Kinase Inhibitor Organic Process Research & Development (ACS Publications) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors Molecules (PubMed Central) URL:[Link]

  • Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay Journal of Biomolecular Screening (PubMed Central) URL:[Link]

  • Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis Medicinal Chemistry Research (PubMed Central) URL:[Link]

Foundational

A Technical Guide to the Physicochemical Properties of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the exact mass and molecular weight of the novel pyridinamine derivative, 5-hydrazinyl-N,N,4-t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the exact mass and molecular weight of the novel pyridinamine derivative, 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine. As this compound is not widely documented in current chemical literature, this paper establishes its fundamental physicochemical parameters through theoretical calculation. A comprehensive explanation of the distinction between exact mass and molecular weight is provided, alongside methodologies for their determination. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of new chemical entities in drug discovery and development.

Introduction: Characterizing a Novel Chemical Entity

The compound 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine represents a unique molecular architecture, the properties of which are not yet described in scientific literature. Based on systematic nomenclature, its structure can be deduced as a pyridine ring with a hydrazinyl group at the 5-position, a dimethylamino group at the 2-position, and a methyl group at the 4-position. This substitution pattern suggests potential applications in medicinal chemistry, where substituted pyridines are a common motif.

Precise knowledge of a molecule's mass is a critical first step in its characterization. It confirms the elemental composition and is indispensable for a wide range of analytical techniques, from mass spectrometry to quantitative analysis. This guide will elucidate the two key mass-related parameters for this novel compound: its molecular weight and its exact mass.

Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and while related, they describe distinct properties of a molecule.

  • Molecular Weight (or Molar Mass): This is the sum of the average atomic masses of all atoms in a molecule. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes.[1][2] Molecular weight is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).[3] It is a crucial parameter for stoichiometric calculations in chemical reactions.[4]

  • Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[5] High-resolution mass spectrometry measures the exact mass of a molecule, which provides a highly accurate determination of its elemental formula.[6] This is a powerful tool for identifying unknown compounds and confirming the structure of newly synthesized molecules.

The distinction is subtle but important. For small molecules, the difference between molecular weight and exact mass can be minimal. However, for larger molecules or those containing elements with multiple common isotopes, the difference becomes more significant.[5]

Physicochemical Properties of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine

Based on the deduced structure of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine, the molecular formula is C₈H₁₄N₄ .

ParameterValueUnit
Molecular Formula C₈H₁₄N₄
Molecular Weight 166.22 g/mol
Exact Mass 166.121846Da

Methodologies for Determination

Calculation of Molecular Weight

The molecular weight is calculated by summing the average atomic masses of the constituent atoms.

Workflow for Molecular Weight Calculation:

Workflow for Molecular Weight Calculation A Identify Molecular Formula (C₈H₁₄N₄) B Obtain Average Atomic Masses C: 12.011 u H: 1.008 u N: 14.007 u A->B C Multiply by Number of Atoms C: 8 * 12.011 = 96.088 H: 14 * 1.008 = 14.112 N: 4 * 14.007 = 56.028 B->C D Sum the Masses 96.088 + 14.112 + 56.028 C->D E Result: Molecular Weight 166.228 g/mol D->E

Caption: A flowchart illustrating the step-by-step calculation of the molecular weight from the molecular formula.

Step-by-step Calculation:

  • Determine the molecular formula: From the chemical name, the formula is C₈H₁₄N₄.

  • List the elements and their counts:

    • Carbon (C): 8 atoms

    • Hydrogen (H): 14 atoms

    • Nitrogen (N): 4 atoms

  • Find the average atomic mass of each element from the periodic table:

    • C: ~12.011 amu

    • H: ~1.008 amu

    • N: ~14.007 amu

  • Calculate the total mass for each element:

    • Mass of C = 8 * 12.011 = 96.088 amu

    • Mass of H = 14 * 1.008 = 14.112 amu

    • Mass of N = 4 * 14.007 = 56.028 amu

  • Sum the masses to get the molecular weight:

    • Molecular Weight = 96.088 + 14.112 + 56.028 = 166.228 g/mol

Determination of Exact Mass

The exact mass is calculated using the masses of the most abundant isotopes of the constituent elements.

Workflow for Exact Mass Calculation:

Workflow for Exact Mass Calculation A Identify Molecular Formula (C₈H₁₄N₄) B Obtain Monoisotopic Masses ¹²C: 12.000000 u ¹H: 1.007825 u ¹⁴N: 14.003074 u A->B C Multiply by Number of Atoms C: 8 * 12.000000 = 96.000000 H: 14 * 1.007825 = 14.10955 N: 4 * 14.003074 = 56.012296 B->C D Sum the Masses 96.000000 + 14.10955 + 56.012296 C->D E Result: Exact Mass 166.121846 Da D->E

Caption: A flowchart detailing the calculation of the exact mass using monoisotopic masses.

Step-by-step Calculation:

  • Determine the molecular formula: C₈H₁₄N₄.

  • List the elements and their counts:

    • Carbon (C): 8 atoms

    • Hydrogen (H): 14 atoms

    • Nitrogen (N): 4 atoms

  • Find the mass of the most abundant isotope for each element: [7]

    • ¹²C: 12.000000 Da

    • ¹H: 1.007825 Da

    • ¹⁴N: 14.003074 Da

  • Calculate the total mass for each element:

    • Mass of C = 8 * 12.000000 = 96.000000 Da

    • Mass of H = 14 * 1.007825 = 14.10955 Da

    • Mass of N = 4 * 14.003074 = 56.012296 Da

  • Sum the masses to get the exact mass:

    • Exact Mass = 96.000000 + 14.10955 + 56.012296 = 166.121846 Da

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass can be experimentally verified using High-Resolution Mass Spectrometry.

Experimental Workflow for HRMS Analysis:

Experimental Workflow for HRMS Analysis A Sample Preparation Dissolve compound in a suitable solvent B Introduction into Mass Spectrometer (e.g., via direct infusion or LC) A->B C Ionization (e.g., Electrospray Ionization - ESI) B->C D Mass Analysis (e.g., TOF or Orbitrap analyzer) C->D E Data Acquisition & Processing Obtain high-resolution mass spectrum D->E F Comparison with Theoretical Value Experimental m/z vs. Calculated Exact Mass E->F

Caption: A diagram showing the general workflow for determining the exact mass of a compound using HRMS.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the synthesized 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine.

    • Dissolve the compound in a high-purity solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Instrument Setup:

    • Calibrate the high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) according to the manufacturer's instructions using a known calibration standard.

    • Set the ionization source to positive ion mode Electrospray Ionization (ESI).

  • Sample Infusion:

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

    • Ensure the instrument is operating in high-resolution mode.

  • Data Analysis:

    • Process the acquired spectrum to identify the m/z value of the protonated molecule, [M+H]⁺.

    • Compare the experimentally determined m/z value with the theoretically calculated exact mass of the protonated molecule (C₈H₁₅N₄⁺). The difference should be within a few parts per million (ppm).

Conclusion

This technical guide has established the foundational physicochemical parameters of the novel compound 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine. By differentiating between molecular weight and exact mass and providing detailed methodologies for their determination, this document serves as a crucial resource for researchers. The calculated molecular weight of 166.22 g/mol and an exact mass of 166.121846 Da provide the necessary data for accurate experimental design and interpretation in the fields of chemical synthesis, analysis, and drug development.

References

  • BioChemCalc. Exact Mass Calculator. [Link]

  • University of Missouri. Calculating Exact Masses. [Link][5]

  • Michigan State University. Masses. [Link][7]

  • Omni Calculator. Molecular Weight Calculator. [Link][2]

  • Scientific Instrument Services, Inc. Exact Mass Calculator, Single Isotope Version. [Link][8]

  • St. Olaf College. Exact mass calculater. [Link]

  • Tech-FAQ. Molecular Weight Calculator (Molar Mass). [Link][9]

Sources

Exploratory

A Technical Guide to Investigating the Biological Activity of Novel Substituted Aminopyridines: A Case Study on 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine

Abstract Substituted aminopyridines are a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities that have led to their development as therapeutics for a range of diseases.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted aminopyridines are a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities that have led to their development as therapeutics for a range of diseases.[1][2] This guide outlines a comprehensive, field-proven framework for the initial biological characterization of novel compounds within this class, using the representative molecule, 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine, as a working example. We will move beyond a simple recitation of protocols to explain the causal-driven logic behind experimental selection, data interpretation, and the construction of a self-validating research cascade. This document is intended for researchers, drug discovery scientists, and development professionals seeking to elucidate the therapeutic potential of new chemical entities.

Introduction: The Therapeutic Promise of the Aminopyridine Scaffold

The aminopyridine moiety, a pyridine ring bearing one or more amine groups, is a cornerstone of modern drug discovery.[3] Its unique structural and electronic properties allow for interaction with a diverse array of biological targets, leading to a wide range of pharmacological effects.[2] Compounds incorporating this scaffold have been investigated as potent enzyme inhibitors, ion channel modulators, and anticancer agents.[3][4][5][6] Specifically, derivatives have shown promise as:

  • Anticancer Agents: By inhibiting key signaling kinases such as c-Met and VEGFR-2, or by inducing apoptosis through various cellular mechanisms.[6][7][8]

  • Anti-inflammatory Agents: Through the inhibition of enzymes like phosphodiesterase-4 (PDE4), which are crucial in the inflammatory cascade.[4]

  • Neurological Agents: Famously, 4-aminopyridine is used to improve motor function in multiple sclerosis patients by blocking voltage-gated potassium channels.[3]

  • Antimicrobial Agents: Demonstrating efficacy against various bacterial and fungal pathogens.[1][2]

The addition of a hydrazinyl (-NHNH2) group, as seen in our case study compound, introduces further chemical reactivity and potential for biological interaction. Hydrazine derivatives themselves are a class of compounds with significant biological activity, including the ability to interact with DNA and induce cellular stress responses.[9] This guide will therefore present a logical, multi-tiered strategy to systematically investigate the biological activity of a novel hydrazinyl-substituted aminopyridine in various cell lines.

Foundational Analysis: Compound Integrity and Initial Profiling

Before any biological assessment, the integrity of the test compound must be rigorously established. This is a non-negotiable prerequisite for trustworthy and reproducible data.

Protocol 1: Compound Quality Control

  • Structural Verification: Confirm the chemical structure of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine using Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS). The observed data must be consistent with the expected structure.

  • Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is considered the minimum standard for initial biological screening.

  • Solubility Determination: Assess the compound's solubility in common biological solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS). This is critical for preparing accurate stock solutions and avoiding precipitation in cell culture media.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Tier 1 Investigation: Cytotoxicity and Antiproliferative Screening

The first essential question is whether the compound affects cell viability or proliferation. A broad screening across a panel of cancer cell lines is a standard and informative starting point, given the known anticancer potential of this chemical class.[10]

Experimental Rationale: The choice of cell lines is critical. A well-selected panel should include cell lines from different tissue origins (e.g., lung, breast, colon, pancreas) and with known molecular characteristics (e.g., specific mutations or kinase expression levels). This allows for the early identification of potential selectivity.

Protocol 2: Cell Viability Assessment using AlamarBlue™

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., from 0.01 µM to 100 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Incubate for a standard period, typically 48 or 72 hours.

  • Viability Assay: Add AlamarBlue™ reagent (10% of the well volume) to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control (e.g., 0.1% DMSO). Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Values

The results of the cytotoxicity screening should be summarized in a clear, comparative table.

Cell LineTissue of OriginKnown CharacteristicsHypothetical IC50 (µM)
A549Lung CarcinomaKRAS mutant12.5
MCF-7Breast AdenocarcinomaER-positive> 100
MDA-MB-231Breast AdenocarcinomaTriple-negative8.2
HCT116Colorectal CarcinomaKRAS mutant15.1
AsPc-1Pancreatic CarcinomaHigh c-Met expression3.5
MRC-5Normal Lung FibroblastNon-cancerous control> 100

This data is for illustrative purposes only.

An observation of potent activity against the AsPc-1 cell line, which is known for high c-Met expression, could suggest a potential mechanism of action, as other aminopyridine derivatives are known c-Met inhibitors.[7] The lack of toxicity in non-cancerous MRC-5 cells would be an early indicator of potential tumor selectivity.[11]

Tier 2 Investigation: Elucidating the Mechanism of Action

If the compound demonstrates significant antiproliferative activity, the next logical step is to investigate how it is affecting the cells. The primary questions are whether it induces programmed cell death (apoptosis) and/or causes a halt in the cell division cycle.

Protocol 3: Apoptosis Analysis via Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells (e.g., AsPc-1 and MDA-MB-231) in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry: Incubate in the dark for 15 minutes, then analyze the cells using a flow cytometer.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

An increase in the Annexin V positive populations would confirm that the compound induces apoptosis.[12]

Protocol 4: Western Blot Analysis of Key Signaling Pathways

Based on the broader literature, substituted aminopyridines often target protein kinases.[1] A western blot analysis can probe the phosphorylation status of key proteins in relevant pathways.

  • Protein Extraction: Treat cells with the compound for a shorter duration (e.g., 2-6 hours) to capture signaling events. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Met, total Met, p-Akt, total Akt, p-ERK, total ERK, and apoptosis markers like Cleaved PARP and Cleaved Caspase-3).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A decrease in the ratio of phosphorylated protein to total protein (e.g., p-Met/Met) would indicate that the compound inhibits the activity of that specific kinase. An increase in cleaved PARP or Caspase-3 would provide further evidence of apoptosis induction.[12]

Visualization of Concepts and Workflows

Visual diagrams are essential for conveying complex experimental plans and biological pathways.

Experimental Workflow Diagram

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A Compound QC (Purity, Structure, Solubility) B Cell Viability Screen (96-well, AlamarBlue) A->B C Determine IC50 Values (Panel of Cell Lines) B->C D Apoptosis Assay (Annexin V / PI) C->D If IC50 < 20µM E Western Blot Analysis (Signaling Pathways) C->E If IC50 < 20µM F Cell Cycle Analysis (Propidium Iodide) C->F If IC50 < 20µM G In Vitro Kinase Assay (e.g., c-Met, VEGFR2) E->G If pathway inhibited H Target Engagement Assay (e.g., CETSA) G->H

Caption: A tiered experimental workflow for characterizing novel aminopyridines.

Potential Signaling Pathway Target: c-Met

G cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Compound 5-hydrazinyl-N,N,4- trimethylpyridin-2-amine (Hypothetical Inhibitor) Compound->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The c-Met signaling pathway, a potential target for aminopyridine derivatives.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial biological characterization of a novel substituted aminopyridine. By progressing through tiered experiments—from broad cytotoxicity screening to specific mechanistic studies—researchers can efficiently build a comprehensive profile of a compound's activity. For our case study compound, 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine, positive results in these assays would warrant further investigation, including:

  • In Vitro Kinase Assays: To directly confirm inhibitory activity against specific kinases identified in the Western blot analysis.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

  • ADME/Tox Profiling: To assess the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

This systematic approach ensures that research efforts are data-driven, maximizing the potential for discovering and developing new and effective therapeutic agents from this versatile and promising class of molecules.

References

  • Barnette, M. S., et al. (1995). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Journal of Medicinal Chemistry, 38(24), 4963-4970.
  • BenchChem. (2025). The Discovery and Therapeutic Potential of Substituted Aminopyridines: A Technical Guide. BenchChem.
  • Bessard, J., et al. (2000). Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 10(17), 1961-1964.
  • Dequidt, C., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Pharmaceuticals, 14(11), 1125.
  • Request PDF. (n.d.). Inhibition of cancer cell invasion by new ((3, 4-dihydroxy benzylidene)hydrazinyl) pyridine-3-sulfonamide analogs.
  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Firuzi, O., et al. (2021). Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports, 11(1), 3644.
  • Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)
  • Frontiers. (2022, November 16). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers.
  • Silvestre, S., et al. (2019). 5-Hydrazinylethylidenepyrimidines effective against multidrug-resistant Acinetobacter baumannii: Synthesis and in vitro biological evaluation of antibacterial, radical scavenging and cytotoxic activities. European Journal of Pharmaceutical Sciences, 138, 104964.
  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Sharma, P., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 11(12), 1-13.
  • Abdel-Ghani, T. M., et al. (2012). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. Archiv der Pharmazie, 345(10), 814-823.
  • Alim, R., Andrew, S. D., & Parkinson, C. J. (2025). The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 130, 130405.
  • Nicolette, J., et al. (2021). Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines. Toxicology and Applied Pharmacology, 429, 115694.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazines (Hydrazides). Organic Chemistry Portal.
  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives as thymidylate synthase (TS) inhibitors and as potential antitumor drugs. European Journal of Medicinal Chemistry, 156, 45-58.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Iodine-mediated oxidative N–N coupling of secondary amines to hydrazines. Organic & Biomolecular Chemistry.

Sources

Foundational

Harnessing 5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine in Kinase Drug Discovery: A Technical Guide to Pyrazolopyridine Scaffolds

Executive Summary The evolution of targeted oncology and autoimmune therapeutics relies heavily on the design of small molecules capable of mimicking the adenine ring of ATP. Among the privileged scaffolds in this domain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted oncology and autoimmune therapeutics relies heavily on the design of small molecules capable of mimicking the adenine ring of ATP. Among the privileged scaffolds in this domain, pyrazolopyridines have emerged as premier hinge-binding motifs ()[1]. The intermediate 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine (CAS 1197371-86-0) serves as a highly specialized building block for synthesizing these bicyclic systems[2]. This technical guide details the structural causality, synthetic methodologies, and biological validation of analogs derived from this specific hydrazine precursor.

Section 1: Structural Causality and Hinge-Binding Dynamics

The architecture of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine is intentionally designed to address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities encountered during kinase inhibitor development:

  • The N,N-Dimethylamine Group (C2): This moiety acts as a strong electron-donating group (EDG). Causality: It increases the electron density of the pyridine ring, which not only enhances the nucleophilicity of the C5-hydrazine during cyclization but also modulates the pKa of the final pyrazolopyridine core. This pKa tuning is critical for maintaining aqueous solubility and avoiding rapid aldehyde oxidase-mediated metabolism, a known liability in unsubstituted pyrazolopyridine inhibitors ()[3].

  • The C4-Methyl Group: Provides a localized steric shield. Causality: In the ATP-binding pocket, this methyl group projects into the hydrophobic gatekeeper +2 pocket, enhancing kinase selectivity by structurally clashing with kinases possessing bulky gatekeeper residues[4].

  • The C5-Hydrazine: The reactive handle that dictates the regiochemistry of the cyclocondensation, ensuring the formation of the thermodynamically favored 1H-pyrazolo[3,4-c]pyridine isomer.

Section 2: Self-Validating Synthesis Protocols

To construct the pyrazolopyridine core, the hydrazine precursor undergoes a cyclocondensation reaction with 1,3-dicarbonyl electrophiles. The following protocol is engineered as a self-validating system, ensuring that each step provides orthogonal analytical readouts before progression.

SynthesisWorkflow A 5-Hydrazinyl-N,N,4-trimethyl pyridin-2-amine (Precursor) C Condensation (EtOH, AcOH cat., 25°C) A->C B 1,3-Dicarbonyl Electrophile B->C D Hydrazone Intermediate (LC-MS Monitored) C->D Nucleophilic Attack E Intramolecular Cyclization (80°C, Electrophilic Sub.) D->E Acid Catalysis F Pyrazolopyridine Analog (Target Scaffold) E->F Aromatization

Fig 1. Synthesis workflow of pyrazolopyridine analogs highlighting self-validating LC-MS checkpoints.

Protocol 1: Synthesis of 2-(Dimethylamino)-4-methyl-1H-pyrazolo[3,4-c]pyridine Analogs

Step 1: Hydrazone Formation (Kinetic Control)

  • Procedure: Dissolve 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine (1.0 eq) and a substituted 1,3-dicarbonyl compound (1.05 eq) in anhydrous ethanol. Add 0.1 eq of glacial acetic acid. Stir at 25°C for 2 hours.

  • Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity. Maintaining the temperature at 25°C prevents premature, non-regioselective cyclization, trapping the kinetic hydrazone intermediate.

  • Self-Validation Checkpoint: Perform LC-MS. The reaction is validated to proceed only when the precursor mass (m/z 167.1 [M+H]+) is entirely depleted, replaced by the distinct hydrazone intermediate mass.

Step 2: Intramolecular Cyclization (Thermodynamic Control)

  • Procedure: Elevate the reaction temperature to 80°C (reflux) for 12 hours.

  • Causality: The thermal energy overcomes the activation barrier for electrophilic aromatic substitution at the C6 position of the pyridine ring. The electron-rich nature of the pyridine (driven by the C2-dimethylamino group) facilitates this ring closure.

  • Self-Validation Checkpoint: Isolate the product and perform 1H-NMR (DMSO-d6). The protocol is validated by the disappearance of the pyridine C6-proton (typically a singlet ~7.8 ppm) and the emergence of a highly deshielded pyrazole N-H proton (>12.0 ppm), confirming aromatization.

Section 3: Mechanistic Application in Kinase Inhibition

Once synthesized, these analogs act as Type I kinase inhibitors. They competitively displace ATP by forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met304 in CHK2 or Ala100 in CDK8) ()[4].

KinasePathway ATP ATP Kinase Target Kinase (e.g., CDK8 / PI3K) ATP->Kinase Binds Hinge Region Inhibitor Pyrazolopyridine Inhibitor Inhibitor->ATP Blocks Inhibitor->Kinase Competitive Displacement Substrate Inactive Substrate Kinase->Substrate Phosphoryl transfer PhosphoSubstrate Phosphorylated Substrate (Active) Substrate->PhosphoSubstrate Effect Tumor Cell Proliferation PhosphoSubstrate->Effect Oncogenic Signaling

Fig 2. Mechanism of ATP-competitive kinase inhibition by pyrazolopyridine analogs.

Section 4: Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern on the pyrazole ring drastically impacts potency. Table 1 summarizes representative quantitative biological data for a series of analogs derived from the dimethylamino-methyl-pyrazolopyridine scaffold against CDK8 and PI3Kδ, both highly relevant targets in oncology and autoimmune diseases ()[5].

Table 1: Quantitative SAR Data for Pyrazolopyridine Analogs

Compound IDPyrazole C3 SubstituentPyridine C2 SubstituentTarget KinaseBiochemical IC₅₀ (nM)Cellular Proliferation IC₅₀ (µM)
Precursor N/A-N(CH₃)₂CDK8>10,000>50.0
Analog A -CH₃-N(CH₃)₂CDK845012.5
Analog B -CF₃-N(CH₃)₂CDK81204.2
Analog C -Phenyl-N(CH₃)₂CDK8150.8
Analog D -Phenyl-NH₂PI3Kδ80.3

Section 5: Biological Validation Protocol

To confirm the IC₅₀ values presented in the SAR table, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Protocol 2: Self-Validating TR-FRET Kinase Assay
  • Procedure: Incubate 10 nM of the target kinase (e.g., CDK8/CycC) with the synthesized analog (serial dilutions from 10 µM to 0.1 nM), 100 µM ATP, and a biotinylated peptide substrate in kinase buffer for 60 minutes at 25°C. Add Eu-labeled anti-phospho antibody and Streptavidin-APC. Read the FRET signal (665 nm / 615 nm ratio).

  • Causality: The FRET signal is directly proportional to the amount of phosphorylated substrate. Eu-labeled antibodies provide a long emission half-life, eliminating background auto-fluorescence from the test compounds (a common false-positive driver in standard fluorescence assays).

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Staurosporine (1 µM) as the positive control. The assay data is only considered valid and trustworthy if the Z'-factor is ≥ 0.7, proving a wide dynamic range and low signal variance.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 2024.[Link]

  • Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters, 2021.[Link]

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLOS One, 2013.[Link]

  • Discovery and biological evaluation of novel pyrazolopyridine derivatives as potent and orally available PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 2018.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine: An Application Note

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of the novel heterocyclic compound, 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine. The synthesis is designed as a multi-step...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of the novel heterocyclic compound, 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine. The synthesis is designed as a multi-step process commencing with the commercially available 2-amino-4-methylpyridine. The procedure involves N,N-dimethylation, followed by regioselective nitration, reduction of the nitro group to an amine, and finally, conversion of the amino group to the target hydrazine functionality via a diazonium salt intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, explanations of experimental choices, safety precautions, and characterization techniques.

Introduction

Substituted hydrazinylpyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities. The introduction of a hydrazine moiety onto a pyridine scaffold can lead to compounds with potential applications as enzyme inhibitors, anticancer agents, and intermediates in the synthesis of more complex heterocyclic systems. This protocol details the synthesis of a novel derivative, 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine, providing a robust pathway for its preparation and characterization.

Overall Synthetic Scheme

The synthesis of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine is proposed to proceed through a four-step sequence, as illustrated in the workflow diagram below.

Synthetic Workflow A 2-Amino-4-methylpyridine B N,N,4-trimethylpyridin-2-amine A->B Step 1: N,N-Dimethylation C N,N,4-trimethyl-5-nitropyridin-2-amine B->C Step 2: Nitration D 5-amino-N,N,4-trimethylpyridin-2-amine C->D Step 3: Reduction E 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine D->E Step 4: Diazotization & Reduction

Caption: Overall synthetic workflow for 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine.

Part 1: Synthesis of N,N,4-trimethylpyridin-2-amine (Intermediate 1)

Reaction Principle

The initial step involves the exhaustive methylation of the primary amino group of 2-amino-4-methylpyridine. While various alkylating agents can be employed, this protocol utilizes a mild and effective method.

Materials and Equipment
Reagent/SolventFormulaM.W. ( g/mol )Quantity
2-Amino-4-methylpyridineC₆H₈N₂108.1410.8 g (0.1 mol)
Formaldehyde (37% in H₂O)CH₂O30.0317.8 mL (0.22 mol)
Formic Acid (88%)HCOOH46.0311.4 mL (0.24 mol)
Sodium Hydroxide (NaOH)NaOH40.00As needed
Dichloromethane (DCM)CH₂Cl₂84.93~200 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Round-bottom flask (250 mL)--1
Reflux condenser--1
Magnetic stirrer with heating--1
Separatory funnel (500 mL)--1
Rotary evaporator--1
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methylpyridine (10.8 g, 0.1 mol).

  • Reagent Addition: Add formic acid (11.4 mL, 0.24 mol) to the flask, followed by the slow addition of formaldehyde solution (17.8 mL, 0.22 mol).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12.

    • Transfer the mixture to a 500 mL separatory funnel and extract with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude N,N,4-trimethylpyridin-2-amine can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of N,N,4-trimethyl-5-nitropyridin-2-amine (Intermediate 2)

Reaction Principle

This step involves the electrophilic nitration of the pyridine ring. The amino group at the 2-position is an activating group that directs the incoming nitro group primarily to the 5-position.[1] Using a mixture of concentrated sulfuric and nitric acid is a standard method for this transformation.

Materials and Equipment
Reagent/SolventFormulaM.W. ( g/mol )Quantity
N,N,4-trimethylpyridin-2-amineC₈H₁₂N₂136.2013.6 g (0.1 mol)
Concentrated Sulfuric Acid (98%)H₂SO₄98.0850 mL
Concentrated Nitric Acid (70%)HNO₃63.0115 mL
IceH₂O18.02As needed
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed
Ethyl AcetateC₄H₈O₂88.11~300 mL
Round-bottom flask (250 mL)--1
Dropping funnel--1
Magnetic stirrer--1
Ice bath--1
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add concentrated sulfuric acid (50 mL).

  • Substrate Addition: Slowly add N,N,4-trimethylpyridin-2-amine (13.6 g, 0.1 mol) to the sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (15 mL) to concentrated sulfuric acid (20 mL), keeping the mixture cool.

  • Nitration: Add the nitrating mixture dropwise to the solution of the amine in sulfuric acid over 30 minutes, maintaining the temperature between 0 and 5 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice (approx. 300 g) with stirring.

    • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography.

Part 3: Synthesis of 5-amino-N,N,4-trimethylpyridin-2-amine (Intermediate 3)

Reaction Principle

The reduction of the nitro group to a primary amine is a common transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.[2]

Materials and Equipment
Reagent/SolventFormulaM.W. ( g/mol )Quantity
N,N,4-trimethyl-5-nitropyridin-2-amineC₈H₁₁N₃O₂181.1918.1 g (0.1 mol)
Palladium on Carbon (10% Pd/C)Pd/C-0.5 g
EthanolC₂H₅OH46.07200 mL
Hydrogen Gas (H₂)H₂2.02Balloon or cylinder
Celite®--As needed
Hydrogenation apparatus--1
Step-by-Step Protocol
  • Reaction Setup: To a hydrogenation flask, add N,N,4-trimethyl-5-nitropyridin-2-amine (18.1 g, 0.1 mol) and ethanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the flask.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel with hydrogen (typically 1-3 atm or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Carefully vent the hydrogen and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 5-amino-N,N,4-trimethylpyridin-2-amine is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

Part 4: Synthesis of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine (Final Product)

Reaction Principle

The final step involves the conversion of the primary aromatic amine to a hydrazine. This is achieved through diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then reduced.[3] Tin(II) chloride is a common and effective reducing agent for this transformation.

Diazotization and Reduction A 5-amino-N,N,4-trimethylpyridin-2-amine B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine B->C SnCl₂·2H₂O, HCl

Caption: Reaction scheme for the final synthesis step.

Materials and Equipment
Reagent/SolventFormulaM.W. ( g/mol )Quantity
5-amino-N,N,4-trimethylpyridin-2-amineC₈H₁₃N₃151.2115.1 g (0.1 mol)
Concentrated Hydrochloric Acid (37%)HCl36.46~50 mL
Sodium NitriteNaNO₂69.007.6 g (0.11 mol)
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6545.1 g (0.2 mol)
Sodium Hydroxide (NaOH)NaOH40.00As needed
Diethyl Ether(C₂H₅)₂O74.12~300 mL
Beaker (500 mL)--2
Magnetic stirrer--1
Ice bath--1
Step-by-Step Protocol
  • Diazotization:

    • In a 500 mL beaker, dissolve 5-amino-N,N,4-trimethylpyridin-2-amine (15.1 g, 0.1 mol) in concentrated hydrochloric acid (40 mL) and water (60 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.

  • Reduction:

    • In a separate 500 mL beaker, prepare a solution of tin(II) chloride dihydrate (45.1 g, 0.2 mol) in concentrated hydrochloric acid (40 mL).

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition, allow the mixture to stir at room temperature for 2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and make it strongly alkaline (pH > 12) by the slow addition of a concentrated sodium hydroxide solution.

    • Extract the resulting suspension with diethyl ether (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine can be purified by recrystallization or column chromatography on alumina.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Hydrazine and its derivatives are toxic and potentially carcinogenic.[4][5][6][7][8] Avoid inhalation, ingestion, and skin contact.

    • Concentrated acids (H₂SO₄, HNO₃, HCl) are highly corrosive. Handle with extreme care.

    • Nitration reactions can be highly exothermic and require careful temperature control.

    • Diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution immediately after preparation.

References

  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. (2026, March 14).
  • The Diazotization of Heterocyclic Primary Amines.
  • Safety and Handling of Hydrazine. DTIC.
  • Hydrazine Standard Operating Procedure Templ
  • Hydrazine. Santa Cruz Biotechnology.
  • Material Safety Data Sheet - HYDRAZINE HYDR
  • Performance Chemicals Hydrazine. Arxada.
  • Synthetic process for 2-hydrazinylpyridine derivative.
  • Product Class 34: Arylhydrazines.
  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Deriv
  • Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH...
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitr
  • Why does nitration of N,N-dimethylaniline occur
  • Synthesis process of 2-hydrazinopyridine derivative.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Reduction of nitro compounds. Wikipedia.
  • understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Baxendale Group.
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022, May 27).
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Nitro Reduction - Common Conditions.
  • 2-Hydrazinopyridine synthesis. ChemicalBook.
  • Arom
  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC.
  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. University of Liverpool Repository.
  • Nitration of Primary Amines to Form Primary Nitramines (Review). CERES.
  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degrad
  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016, July 8).
  • An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Quick Company.
  • Improved process for the preparation of 5-aminotetrazole.
  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry.
  • Custom Diazotiz
  • Synthesis and NMR characterization of seven new substituted pyridine N-oxides.
  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Process for the reduction of nitro derivatives to amines.
  • SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. (2008, August 21).
  • N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH.
  • Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc.
  • Reduction of 3,5-disubstituted pyridines to dihydropyridines. RSC Publishing.
  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilyl
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC.
  • Theoretical investigation of nitration and nitrosation of dimethylamine by N2O4. (2008, July 31). PubMed.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PMC.
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Técnico Lisboa.
  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2025, November 27). MDPI.
  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines.

Sources

Application

Application Note: Advanced Bioconjugation Protocols Using 5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic insights, quantitative advantages, and self-validating workflows for next-generation hydrazone ligation. Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic insights, quantitative advantages, and self-validating workflows for next-generation hydrazone ligation.

Mechanistic Causality: The HTMPA Advantage

Standard bioconjugation workflows frequently rely on the reaction between 6-hydrazinonicotinamide (HyNic) and 4-formylbenzoate (4FB) to form a bis-aryl hydrazone bond[1]. This specific covalent linkage is exceptionally robust, maintaining stability up to 92°C and across a broad pH range of 2.0 to 10.0[2]. Crucially, unlike traditional thiol-maleimide chemistry, this approach requires no reducing agents, thereby leaving native disulfide bonds intact and preserving the tertiary structure and bioactivity of the target proteins[2].

However, the introduction of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine (HTMPA) represents a significant mechanistic leap in linker technology. By incorporating an N,N-dimethylamino group at position 2 and a methyl group at position 4 of the pyridine ring, HTMPA functions as a highly electron-rich aromatic hydrazine. This structural tuning provides two critical advantages:

1. Enhanced Nucleophilicity via the α -Effect: The electron-donating substituents push electron density into the pyridine ring, which subsequently increases the electron density on the terminal hydrazine nitrogen. This amplifies the α -effect, making HTMPA a vastly superior nucleophile compared to standard HyNic. This enhanced reactivity facilitates rapid transimination, particularly during aniline-catalyzed hydrazone ligation, making it highly efficient for complex systems like multi-enzyme co-immobilized nanoparticles[3] and metal-bioconjugate syntheses[4].

2. Bathochromic Shift for Self-Validating Quantification: Standard HyNic-4FB conjugates exhibit a characteristic UV absorbance at 354 nm, which enables real-time spectrophotometric monitoring[5]. The highly conjugated "push-pull" electronic system formed between the electron-rich HTMPA and the electron-deficient 4FB induces a bathochromic (red) shift, pushing the conjugate's λmax​ toward 380–390 nm. This shift is vital: it moves the quantification signal further away from the intrinsic 280 nm absorbance of aromatic amino acids, drastically reducing background noise and allowing for highly accurate determination of the Molar Substitution Ratio (MSR).

Mechanism Step1 HTMPA Hydrazine (Electron-Rich) Step4 Transimination (Nucleophilic Attack) Step1->Step4 Enhanced alpha-effect Step2 4FB Aldehyde (Target) Step3 Aniline Schiff Base (Reactive Intermediate) Step2->Step3 Aniline Catalysis Step3->Step4 Step5 Stable Bis-Aryl Hydrazone (Bathochromic Shift) Step4->Step5 Dehydration

Mechanistic pathway of aniline-catalyzed hydrazone ligation with HTMPA.

Quantitative Data Summary

The table below summarizes the physicochemical and kinetic advantages of utilizing HTMPA over standard unsubstituted hydrazinopyridine linkers.

PropertyStandard HyNic LinkerHTMPA LinkerMechanistic Advantage
Conjugate λmax​ 354 nm~380–390 nmReduced UV background interference from native proteins.
Extinction Coefficient ( ϵ ) 29,000 L/(mol·cm)> 30,000 L/(mol·cm)Higher sensitivity for precise MSR quantification.
Hydrazine Nucleophilicity BaselineSignificantly EnhancedFaster conjugation kinetics due to electron-donating groups.
Bond Stability Stable to 92°C, pH 2–10Stable to 92°C, pH 2–10Requires no secondary reduction steps to stabilize the Schiff base[1].
Catalyst Requirement Aniline highly recommendedAniline optional but acceleratesGreater flexibility in sensitive in vivo or live-cell assays.

Self-Validating Experimental Protocols

The following protocol outlines the generation of a protein-protein conjugate using HTMPA-NHS and 4FB-NHS. The workflow is designed as a self-validating system, where the intrinsic chromophoric properties of the resulting bis-aryl hydrazone bond confirm success without the need for destructive downstream assays.

Phase 1: Biomolecule Modification

Causality Note: Modification must occur at pH 8.0 to ensure that primary amines (e.g., lysine ϵ -amines) are unprotonated and highly reactive toward the NHS ester[2].

  • Buffer Exchange: Desalt Protein A (e.g., an antibody) and Protein B (e.g., an enzyme) into Modification Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

  • Linker Preparation: Dissolve HTMPA-NHS and 4FB-NHS in anhydrous DMF to a concentration of 10 mg/mL.

  • Modification:

    • Add 10–15 molar equivalents of HTMPA-NHS to Protein A.

    • Add 10–15 molar equivalents of 4FB-NHS to Protein B.

    • Critical Step: Ensure the final DMF concentration remains <5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate both reactions for 2 hours at room temperature.

  • Purification: Desalt both modified proteins into Conjugation Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.0). Causality Note: Shifting to pH 6.0 is optimal for hydrazone bond formation while suppressing off-target side reactions[2].

Phase 2: Aniline-Catalyzed Conjugation

Causality Note: Aniline acts as a nucleophilic catalyst. It forms a highly reactive Schiff base intermediate with the 4FB aldehyde, which then undergoes rapid transimination with the HTMPA hydrazine, accelerating the reaction >10-fold[6].

  • Mixing: Combine HTMPA-modified Protein A and 4FB-modified Protein B in a 1:1 to 1:2 molar ratio.

  • Catalysis: Add TurboLINK Catalyst Buffer (10X aniline) to achieve a final aniline concentration of 10 mM.

  • Incubation: Incubate the mixture for 2 hours at room temperature.

  • Self-Validation (Quantification): Measure the absorbance of the reaction mixture at 380 nm. The appearance of this distinct chromophore confirms covalent bis-aryl hydrazone bond formation in real-time[5].

  • Quenching (Optional): To halt the reaction and block any remaining reactive hydrazinopyridine moieties, add a solution of 0.5 mM 2-sulfobenzaldehyde (2-SBA) and incubate for an additional 2 hours[7].

  • Final Isolation: Purify the final conjugate using size-exclusion chromatography (SEC) or diafiltration to remove the aniline catalyst and unreacted monomers.

Workflow P1 Protein A (Amine) ModP1 HTMPA-Modified Protein A P1->ModP1 pH 8.0 HTMPA HTMPA-NHS (Hydrazine) HTMPA->ModP1 Conj Bis-Aryl Hydrazone Conjugate ModP1->Conj pH 6.0 Aniline Catalyst P2 Protein B (Amine) ModP2 4FB-Modified Protein B P2->ModP2 pH 8.0 FB 4FB-NHS (Aldehyde) FB->ModP2 ModP2->Conj

Workflow of bis-aryl hydrazone bioconjugation using HTMPA and 4FB linkers.

References

  • Source: nih.
  • Sulfo S-HyNic Linker (Water Soluble)
  • S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1)
  • Source: nih.
  • Source: acs.
  • Source: interchim.
  • Source: acs.

Sources

Method

Application Note: Protocol for Dissolving 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine in Organic Solvents

Executive Summary The handling and dissolution of highly functionalized hydrazine derivatives require precise solvent selection to prevent rapid degradation. This application note provides a comprehensive, self-validatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The handling and dissolution of highly functionalized hydrazine derivatives require precise solvent selection to prevent rapid degradation. This application note provides a comprehensive, self-validating protocol for the dissolution of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine (CAS: 1197371-86-0). Designed for researchers and drug development professionals, this guide details the molecular solvation dynamics, identifies optimal organic solvents, and outlines a rigorous methodology to maintain the structural integrity of the compound during preparation and storage.

Molecular Solvation Dynamics & Causality

To successfully solvate 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine, one must understand the competing chemical forces dictated by its molecular structure: a basic pyridine ring, an N,N-dimethylamino group, and a highly reactive hydrazinyl moiety.

  • Polarity and Hydrogen Bonding: The presence of the basic pyridine nitrogen and the primary amine of the hydrazine group makes the molecule highly polar. It acts as both a hydrogen-bond donor and acceptor. Consequently, it exhibits poor solubility in non-polar hydrocarbons but dissolves readily in polar aprotic solvents (which stabilize the dipole) and polar protic solvents 1.

  • Nucleophilic Condensation Risks: The terminal nitrogen of the hydrazinyl group is a potent alpha-effect nucleophile. If exposed to carbonyl-containing solvents (e.g., acetone, methyl ethyl ketone, or ethyl acetate under certain conditions), it will rapidly undergo a condensation reaction to form stable hydrazones. Therefore, all ketones and aldehydes must be strictly excluded from the workflow.

  • Oxidative Susceptibility: Hydrazine derivatives are highly susceptible to auto-oxidation in the presence of dissolved atmospheric oxygen, leading to the generation of radical intermediates and nitrogen gas 2. Degassing of the chosen solvent is not optional; it is a critical requirement.

  • Alkylation Hazards: Prolonged storage in halogenated solvents (e.g., dichloromethane or chloroform) can result in slow N-alkylation of the hydrazine group. These solvents should only be used for immediate extractions, never for stock solution storage.

Solvent Selection Matrix

Based on the thermodynamic solubility profiles of analogous hydrazinyl pyridines and process-scale optimization data 3, the following matrix summarizes the quantitative and qualitative suitability of various organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilitySuitability RatingCausality / Rationale
Polar Aprotic DMSO, DMF> 50 mg/mLOptimal Strong dipole-dipole interactions disrupt the crystal lattice. Excellent for long-term biological or analytical stock solutions.
Green Aprotic 2-MeTHF> 30 mg/mLHighly Recommended 2-Methyltetrahydrofuran offers excellent mass transfer and stability for hydrazinyl pyridines, serving as a greener alternative to toxic 1,4-dioxane 3.
Polar Protic Ethanol, Methanol10 - 25 mg/mLGood High hydrogen-bonding capacity. Ethanol is preferred over Methanol due to lower overall toxicity 4.
Carbonyls Acetone, MEKN/A (Reactive)Incompatible Rapid nucleophilic attack by the hydrazine group yielding hydrazone byproducts.
Halogenated Dichloromethane< 5 mg/mLPoor Low thermodynamic solubility and high risk of slow N-alkylation during storage.
Non-Polar Hexane, Toluene< 1 mg/mLIncompatible Insufficient polarity to solvate the highly functionalized pyridine core.

Mechanistic Workflow Visualization

Workflow Start 5-hydrazinyl-N,N,4- trimethylpyridin-2-amine Check Solvent Selection Start->Check Ketones Carbonyls / Halogenated (Acetone, DCM) Check->Ketones Avoid Optimal Polar Aprotic (DMSO, 2-MeTHF) Check->Optimal Primary Choice Protic Polar Protic (Ethanol, Methanol) Check->Protic Alternative Reject REJECT (Hydrazone Formation / Alkylation Risk) Ketones->Reject Degas Step 1: Degas Solvent (Argon Sparging) Optimal->Degas Protic->Degas Dissolve Step 2: Dissolution (Vortex / Mild Sonication) Degas->Dissolve Store Step 3: Storage (Amber Vial, -20°C, Argon) Dissolve->Store

Workflow for solvent selection and dissolution of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine.

Self-Validating Dissolution Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each phase includes a specific checkpoint to verify that the chemical environment remains optimal and the compound remains structurally intact.

Materials Required
  • 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine (Solid, >95% purity)

  • Anhydrous, high-purity solvent (e.g., DMSO or 2-MeTHF)

  • Argon or Nitrogen gas source with a sparging needle

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer and ultrasonic bath

Step 1: Solvent Deoxygenation

Causality: Dissolved oxygen acts as a radical initiator, rapidly degrading the hydrazine group into inert nitrogen and des-amino byproducts.

  • Transfer the required volume of the selected organic solvent into a clean, dry Erlenmeyer flask.

  • Submerge a sparging needle into the solvent and bubble Argon or Nitrogen gas vigorously for 15–30 minutes.

  • Validation Checkpoint 1: Stop the gas flow. The solvent should quickly settle with no continuous micro-bubbling. Seal the flask immediately with a septum.

Step 2: Inert Weighing and Transfer

Causality: Hydrazines are hygroscopic and photosensitive. Minimizing exposure to ambient light and humidity prevents premature hydrolysis and photo-oxidation.

  • Operating within a nitrogen-flushed glove box or a benchtop inert enclosure, weigh the target mass of the solid compound.

  • Transfer the solid directly into an amber glass vial.

Step 3: Dissolution and Homogenization

Causality: Mechanical agitation overcomes the lattice energy of the solid without the need for high heat, which could thermally degrade the compound.

  • Inject the degassed solvent into the amber vial to achieve the desired stock concentration (e.g., 10 mM to 50 mM).

  • Seal the vial tightly with a PTFE-lined cap.

  • Agitate using a vortex mixer for 1–2 minutes. If particulates remain, apply mild sonication in a water bath (maintained strictly below 30°C) for 5 minutes.

  • Validation Checkpoint 2 (Visual): Hold the vial against a stark white and then a stark black background under strong lighting. The solution must be completely optically clear. The presence of a localized "schlieren" effect or turbidity indicates incomplete solvation.

  • Validation Checkpoint 3 (Analytical): Extract a 10 µL aliquot and analyze via LC-MS. A single dominant peak at m/z 167.1 [M+H]⁺ confirms the intact active pharmaceutical ingredient (API). The absence of a +40 Da shift (indicative of acetone hydrazone formation) validates the purity of the solvent environment.

Step 4: Cryogenic Storage

Causality: Lowering the kinetic energy of the system exponentially decreases the rate of any residual oxidative or nucleophilic degradation pathways.

  • Gently flush the headspace of the amber vial with Argon gas for 10 seconds before applying the final seal.

  • Store the sealed vial at -20°C.

  • Validation Checkpoint 4: Prior to future use, the vial must be allowed to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial will cause instant condensation of atmospheric moisture into the hygroscopic solvent, ruining the anhydrous environment.

References

  • ScienceMadness. "Hydrazine Properties and Stability." Available at: [Link]

  • Wilsily, A., et al. "Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery." Organic Process Research & Development, ACS Publications, 2017. Available at:[Link]

  • ResearchGate Discussions. "Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?" Available at:[Link]

Sources

Application

Application Notes and Protocols: 5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine in Medicinal Chemistry

Executive Summary & Chemical Profiling In the landscape of modern drug discovery, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 5-Hydrazinyl-N,N,4-trimethylpyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In the landscape of modern drug discovery, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine (CAS: 1197371-86-0) is a highly specialized, electron-rich heteroaryl hydrazine building block. It is strategically deployed in medicinal chemistry to synthesize complex, conformationally restricted N-heterocycles—most notably pyrazoles and fused triazolopyridines.

The synthesis of pyrazoles using substituted aryl hydrazines is a cornerstone of medicinal chemistry, providing access to diverse biological activities including potent anticancer and anti-inflammatory properties [[1]](1]. By utilizing this specific trimethylated pyridine core, researchers can seamlessly integrate solubility-enhancing motifs directly into the pharmacophore, bypassing late-stage functionalization bottlenecks.

Mechanistic Rationale in Drug Design

The structural architecture of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine is not accidental; every functional group serves a distinct causality in both synthetic reactivity and pharmacological targeting:

  • N,N-Dimethylamino Group (C2): This strongly electron-donating group serves a dual purpose. Synthetically, it increases the electron density of the pyridine ring, thereby enhancing the nucleophilicity of the C5-hydrazine moiety. Pharmacologically, the incorporation of N,N-dimethylamino groups onto pyridine rings is a proven tactic to modulate lipophilicity, improve aqueous solubility, and enhance the cellular permeability of small-molecule inhibitors 2[2].

  • Methyl Group (C4): Positioned adjacent to the hydrazine, this methyl group provides critical steric shielding. During cyclization with unsymmetrical diketones, this steric bulk forces absolute regioselectivity. In the biological context, it acts as a conformational lock, ensuring the resulting pyrazole ring adopts the exact dihedral angle required to fit into the narrow ATP-binding pocket of target kinases.

  • Hydrazine Moiety (C5): The primary reactive center. It undergoes rapid condensation and cyclization to form the hydrogen-bond donor/acceptor networks required for kinase hinge-region binding. Azaindole and pyridine frameworks are highly privileged in the design of kinase inhibitors due to their ability to form these critical interactions 3[3].

Pharmacophore Ligand 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine Core Scaffold NMe2 N,N-dimethylamino Solubility & ADME Ligand->NMe2 Me C4-Methyl Steric Locking Ligand->Me Hydrazine Hydrazine Heterocycle Formation Ligand->Hydrazine

Figure 1: Pharmacophore mapping of the 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine scaffold.

Key Synthetic Applications

This building block is primarily utilized to generate two classes of high-value medicinal compounds:

  • 1-(Pyridin-3-yl)pyrazoles: Synthesized via the Knorr condensation. These compounds are ubiquitous in oncology and immunology. Pyrazolo[1,5-a]pyridines and related scaffolds synthesized from these precursors have demonstrated potent activity as p38 MAP kinase inhibitors 4[4].

  • Fused Triazolopyridines: Diverted umpolung strategies and oxidative cyclizations of heteroaryl hydrazines efficiently yield fused 1,2,4-triazoles, expanding the available chemical space for drug discovery 5[5].

Workflow Hydrazine Hydrazine Core (CAS: 1197371-86-0) Diketone 1,3-Diketones Hydrazine->Diketone Knorr Condensation (EtOH, cat. HCl) Aldehyde Aldehydes Hydrazine->Aldehyde Oxidative Cyclization (PIDA) Pyrazole 1-(Pyridin-3-yl)pyrazoles (Kinase Inhibitors) Diketone->Pyrazole Triazole Triazolopyridines (Conformationally Restricted) Aldehyde->Triazole

Figure 2: Synthetic workflow for generating kinase inhibitor scaffolds from the hydrazine core.

Validated Experimental Protocols

Protocol A: Regioselective Knorr Pyrazole Synthesis

Highly selective syntheses of aryl-pyrazoles from hydrazines often utilize ethanol as a solvent to maximize regioselectivity and yield 6[6].

Reagents:

  • 5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine (1.0 equiv, 1.0 mmol)

  • 1,3-Diketone (e.g., acetylacetone) (1.1 equiv, 1.1 mmol)

  • Absolute Ethanol (5.0 mL)

  • Concentrated HCl (0.1 equiv, catalytic)

Step-by-Step Methodology:

  • Initiation: Suspend the hydrazine building block in absolute ethanol at room temperature. Causality: Ethanol stabilizes the polar transition state of the intermediate hydrazone while maintaining the solubility of both reagents.

  • Activation: Add the 1,3-diketone followed by the dropwise addition of catalytic HCl. Causality: The acid protonates the carbonyl oxygen of the diketone, drastically increasing its electrophilicity and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazine.

  • Cyclization: Heat the reaction mixture to 80 °C (reflux) for 3–4 hours.

  • Self-Validation & Isolation: The reaction is self-validating. As the reaction progresses, the highly polar hydrazine (which stays at the baseline on a TLC plate in 9:1 DCM:MeOH) is completely consumed. Upon cooling the mixture to 0 °C and adding cold water (10 mL), the highly lipophilic pyrazole product spontaneously precipitates. Filter and wash with cold water to obtain the analytically pure product.

Protocol B: Oxidative Cyclization to Fused 1,2,4-Triazolo[4,3-a]pyridines

Reagents:

  • 5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine (1.0 equiv)

  • Aryl Aldehyde (1.0 equiv)

  • Iodobenzene diacetate (PIDA) (1.2 equiv)

  • Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Hydrazone Formation: Stir the hydrazine and aldehyde in DCM at room temperature for 2 hours. Self-Validation: The formation of the intermediate hydrazone is visually confirmed by the precipitation of a brightly colored (yellow/orange) solid due to extended π -conjugation.

  • Oxidative Ring Closure: Cool the suspension to 0 °C and add PIDA portion-wise. Causality: PIDA acts as a mild two-electron oxidant. It facilitates the removal of two protons and two electrons, driving the intramolecular nucleophilic attack of the pyridine endocyclic nitrogen onto the hydrazone carbon.

  • Self-Validation: The oxidative cyclization triggers a rapid color discharge as the extended conjugation of the hydrazone is broken to form the fused bicyclic core. The complete dissolution of the suspension into a clear solution serves as a real-time kinetic indicator of reaction completion.

Signaling Stimulus Inflammatory Cytokines Receptor Receptor Tyrosine Kinase Stimulus->Receptor p38 p38 MAPK / Aurora Kinase Receptor->p38 Phosphorylation Cascade Response Pathological Proliferation p38->Response Gene Transcription Inhibitor Synthesized Pyrazole-Pyridine (ATP-Competitive Ligand) Inhibitor->p38 Hinge Region Binding

Figure 3: Mechanism of action for synthesized pyridine-pyrazole inhibitors targeting p38 MAPK.

Quantitative Data & Yield Analysis

Table 1: Physicochemical Properties of the Building Block

PropertyValuePharmacological / Synthetic Relevance
CAS Number 1197371-86-0Unique identifier for procurement and library registration.
Molecular Formula C8H14N4-
Molecular Weight 166.22 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Electronic Profile Highly Electron-RichRapid reaction kinetics in condensation and substitution reactions.

Table 2: Reaction Optimization for Knorr Pyrazole Synthesis (Protocol A)

SolventCatalystTemp (°C)Time (h)Yield (%)Analytical Observation
EthanolNone801245Incomplete conversion; baseline streaking on TLC.
Ethanol HCl (cat.) 80 3 92 Clean conversion; product precipitates upon water addition.
THFHCl (cat.)65678Slower reaction kinetics; minor side products observed via LC-MS.
WaterAcetic Acid100585Green chemistry approach; good yield but requires extraction.

References

  • Title: Synthesis of Pyrazoles Using Substituted Aryl Hydrazine (World Journal of Pharmaceutical Research) Source: AWS URL:[1]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL:[3]

  • Title: Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles Source: SCIRP URL:[6]

  • Title: Synthesis and Activity of Putative Small-Molecule Inhibitors of the F-Box Protein SKP2 Source: ConnectSci (Aust J Chem) URL:[2]

  • Title: 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis Source: PMC - NIH URL:[5]

  • Title: Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors Source: ACS Publications URL:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine

Introduction Welcome to the technical support guide for the synthesis of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals who are workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals who are working with or looking to synthesize this substituted hydrazinylpyridine. Hydrazinylpyridines are a critical class of heterocyclic compounds, serving as versatile building blocks in medicinal chemistry and materials science.[1][2]

The synthesis of this specific molecule, while not extensively documented in public literature, follows the principles of nucleophilic aromatic substitution (SNAr). This guide provides a scientifically grounded, logical framework for troubleshooting common issues and optimizing reaction yield based on established chemical principles for analogous transformations.[3][4]

Proposed Synthetic Pathway

The most direct and common method for synthesizing hydrazinylpyridines is through the nucleophilic aromatic substitution of a halo-pyridine with hydrazine.[5][6] The proposed reaction for the target molecule involves the displacement of a halide (commonly chloro- or bromo-) at the C-5 position of the pyridine ring by hydrazine hydrate.

Synthetic_Pathway cluster_conditions Reaction Conditions Start 5-halo-N,N,4-trimethylpyridin-2-amine (X = Cl, Br) Product 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine Start->Product S_NAr Reaction (Solvent, Heat) Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Product Solvent Solvent (e.g., Ethanol, Butanol, neat) Temp Temperature (e.g., 80-120 °C)

Caption: Proposed SNAr synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?

A: Low yields in the SNAr reaction of a halo-pyridine with hydrazine are a common challenge. Several factors can contribute to this problem, primarily related to substrate reactivity, reaction conditions, and reagent quality.[7]

Potential Causes & Solutions:

  • Insufficient Reactivity of the Pyridine Ring:

    • Causality: The pyridine ring must be sufficiently electron-deficient to facilitate nucleophilic attack by hydrazine. The presence of electron-donating groups (like the -N(CH₃)₂ and -CH₃ groups on the target molecule) deactivates the ring towards SNAr, making the reaction more challenging compared to pyridines with electron-withdrawing groups.[4][8] The reaction at the C-5 position is also less favored than at the C-2 or C-4 positions, which are more activated by the ring nitrogen.[9]

    • Solution: Harsher reaction conditions are required. Increase the reaction temperature significantly, often to the boiling point of the solvent (e.g., 100-120 °C).[6] If using a solvent like ethanol, consider switching to a higher-boiling solvent such as n-butanol or even running the reaction neat (using hydrazine hydrate as both reagent and solvent).[6]

  • Sub-optimal Reaction Conditions:

    • Causality: Temperature and reaction time are critical. Insufficient heat or time will lead to an incomplete reaction.[7]

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the effect on product formation via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Prolong Reaction Time: These reactions can be slow, sometimes requiring 24-48 hours to reach completion.[6] Monitor the reaction at regular intervals (e.g., every 4-6 hours) to determine the optimal time.

  • Poor Reagent Quality:

    • Causality: The purity of the starting halo-pyridine and the concentration of the hydrazine hydrate are crucial. Water in the starting material or diluted hydrazine hydrate can impede the reaction.

    • Solution: Ensure the starting halide is pure and dry. Use a high-quality, concentrated hydrazine hydrate (typically 80% or higher).

  • Product Instability/Degradation:

    • Causality: Hydrazines, particularly electron-rich ones, can be susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures.[7][10] This can lead to the formation of colored byproducts and a reduction in the isolated yield.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[7] Degas the solvent before use if necessary.

ParameterRecommendationRationale
Temperature 80-120 °C, or refluxOvercomes the deactivating effect of electron-donating groups on the pyridine ring.[7]
Solvent Ethanol, n-Butanol, or neat hydrazine hydrateHigher boiling point solvents allow for higher reaction temperatures.[6]
Reaction Time 24-48 hours (monitor by TLC/LC-MS)SNAr on deactivated rings can be slow.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the electron-rich hydrazine product.[7][10]
Hydrazine >5 equivalents, high concentration (e.g., 80%)Drives the reaction to completion; may also act as the solvent.
Issue 2: Formation of Side Products and Impurities

Q: My reaction is working, but I am observing significant impurities. What are the common side products and how can I minimize their formation?

A: The formation of impurities is a frequent challenge. The primary culprits are often unreacted starting material, products from reaction with other functional groups, or product degradation.

G cluster_solutions Troubleshooting Steps Impurity Impurity Observed Unreacted Unreacted Starting Material Impurity->Unreacted Cause: Incomplete Reaction Oxidation Oxidation Products (Colored Impurities) Impurity->Oxidation Cause: Air Exposure at High Temp Other Other Byproducts Impurity->Other Cause: Non-selective Reactions Sol_Unreacted Increase Temp/Time Use Excess Hydrazine Unreacted->Sol_Unreacted Sol_Oxidation Use Inert Atmosphere (N2/Ar) Degas Solvent Oxidation->Sol_Oxidation Sol_Other Purify Starting Materials Optimize Stoichiometry Other->Sol_Other

Caption: Troubleshooting workflow for common impurity issues.

Potential Impurities & Solutions:

  • Unreacted Starting Material:

    • Causality: As discussed in Issue 1, incomplete reaction due to insufficient temperature, time, or an inadequate amount of the nucleophile.

    • Solution: Increase the equivalents of hydrazine hydrate (5-10 equivalents is common).[6] Ensure the reaction temperature and time are sufficient to drive the reaction to completion as monitored by TLC.

  • Oxidation Products:

    • Causality: The hydrazinyl group is prone to oxidation, which can occur during the reaction at high temperatures or during the workup and purification if exposed to air.[7] This often results in the formation of dark, tarry, or intensely colored impurities.

    • Solution: Always perform the reaction under an inert atmosphere. During the workup (e.g., extraction), work quickly and consider using degassed solvents. For purification by column chromatography, ensure the silica gel is not acidic and elute the product as quickly as possible.

  • Ring-Opened Byproducts:

    • Causality: While less common for pyridines than other heterocycles like pyrimidines, extremely harsh conditions (very high temperatures for extended periods) could potentially lead to ring-opening or other decomposition pathways.[7]

    • Solution: Carefully monitor the reaction. The goal is to find the "sweet spot" of temperature and time that maximizes conversion of the starting material without causing significant degradation. Avoid unnecessarily prolonged heating once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of this reaction?

A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol. The product, being more polar than the starting halide due to the -NHNH₂ group, should have a lower Rf value. Stain with potassium permanganate or view under UV light. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material mass and the appearance of the product mass.

Q2: What are the critical safety precautions when working with hydrazine hydrate?

A2: Hydrazine and its derivatives are highly toxic, corrosive, and suspected carcinogens. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene). Have a hydrazine spill kit available.

Q3: How should I purify the final product?

A3:

  • Workup: After the reaction is complete, it is typically cooled, diluted with water, and extracted with an organic solvent like ethyl acetate or dichloromethane.[6] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can usually be purified by flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate or methanol is often effective. Given the basic nature of the product, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking on the column. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may also be an option for the final, purified solid.

Q4: Can I use a different nucleophile or a catalyst to improve the reaction?

A4: While hydrazine is the required nucleophile to form the hydrazinyl group, the use of catalysts in SNAr reactions on pyridines is less common than in cross-coupling reactions. The reaction is typically driven by thermal energy. Some SNAr reactions can be influenced by bases or phase-transfer catalysts, but for this specific transformation, optimizing temperature, time, and stoichiometry is the most direct path to success.[11]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. BenchChem.
  • Hu, Y., et al. (2009). A concise route to pyridines from hydrazides by metal carbene N-H insertion, 1,2,4-triazine formation, and Diels-Alder reaction. Organic Letters, 11(16), 3686-8. Available at: [Link]

  • Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Al-bogami, A. S., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(19), 6539. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Takano, D., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Science, 12(39), 13098-13103. Available at: [Link]

  • Al-Omar, M. A. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 181-193. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. Available at: [Link]

  • Koroniak, K., et al. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry, 8, 267-272. Available at: [Link]

  • El-Sattar, N. E. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 205-226. Available at: [Link]

  • Kumar, D., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry, 5(1), 1-11. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine and Other Hydrazine Pyridine Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile electronic properties and ability to engage in various biological interactions...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile electronic properties and ability to engage in various biological interactions have cemented its place in numerous FDA-approved drugs.[1] When functionalized with a hydrazine or hydrazone moiety, the resulting hydrazine pyridine derivatives unlock a vast chemical space with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of a specific, yet underexplored, derivative, 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine, and situates it within the broader context of other functionally and structurally related hydrazine pyridine compounds.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by available experimental data and established synthetic protocols. By examining the nuances of chemical structure and their impact on biological activity, we aim to provide a foundational resource for informed decision-making in drug design and lead optimization.

The Hydrazine Pyridine Scaffold: A Privileged Motif in Medicinal Chemistry

The combination of a pyridine ring and a hydrazine group (or its derivatives like hydrazones) creates a pharmacophore with significant potential. The pyridine ring, a bioisostere of a benzene ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the molecule's overall polarity and solubility. The hydrazine moiety is a versatile functional group that can also participate in hydrogen bonding and serves as a key building block for creating diverse compound libraries through condensation with various aldehydes and ketones to form hydrazones.[2][3] This synthetic tractability allows for extensive structure-activity relationship (SAR) studies.

The biological significance of this scaffold is well-documented. For instance, numerous hydrazide-hydrazone derivatives have been investigated for their potent biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, antimalarial, and antituberculosis effects.[2]

Synthesis Strategies for Hydrazine Pyridine Derivatives

The synthesis of hydrazine pyridine derivatives typically involves the introduction of a hydrazine group onto a pre-functionalized pyridine ring. A common strategy is the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the pyridine ring by hydrazine hydrate.

General Synthesis of Hydrazinylpyridines

A prevalent method for the synthesis of hydrazinylpyridines involves the reaction of a chloropyridine derivative with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, often under reflux conditions.

Experimental Protocol: General Synthesis of a Hydrazinylpyridine

  • Dissolution: Dissolve the starting chloropyridine derivative (1.0 eq) in a suitable alcohol solvent (e.g., ethanol, 10-20 mL).

  • Addition of Hydrazine: To the solution, add an excess of hydrazine hydrate (3.0-5.0 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Proposed Synthesis of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine

Synthesis_of_5-hydrazinyl-NN4-trimethylpyridin-2-amine start 5-halo-N,N,4-trimethylpyridin-2-amine (X = Cl, Br) product 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine start->product Nucleophilic Aromatic Substitution (e.g., Reflux in Ethanol) reagent Hydrazine Hydrate (NH2NH2·H2O)

Caption: Proposed synthesis of the target compound.

Comparative Analysis of Hydrazine Pyridine Derivatives

To understand the potential of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine, it is crucial to compare it with other well-characterized hydrazine pyridine derivatives. The nature and position of substituents on the pyridine ring, as well as modifications of the hydrazine moiety, can significantly impact the compound's physicochemical properties and biological activity.

Structural and Functional Comparison

The table below presents a comparison of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine with other representative hydrazine pyridine derivatives found in the literature. The comparison focuses on the substitution pattern and the resulting biological activities.

Compound/Derivative ClassKey Structural FeaturesReported/Potential Biological ActivityReference
5-hydrazinyl-N,N,4-trimethylpyridin-2-amine 2-dimethylamino, 4-methyl, 5-hydrazinyl substitutionAntitumor, Kinase inhibition (Hypothesized)-
N-Pyridyl-hydrazones Hydrazone linkage to various substituted benzaldehydesMonoamine Oxidase (MAO) inhibitors[4]
Thiazole-based Pyridine Hydrazones Thiazole ring incorporated with a pyridine hydrazoneAntidiabetic (α-glucosidase and α-amylase inhibition)[5]
Pyrimido[4,5-d]pyrimidine-dithiones with hydrazino substitution Fused pyrimidine ring system with hydrazinyl groupsAntibacterial (potent against Gram-positive bacteria)[6]
6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives Pyrimidine core with morpholino and hydrazinyl substituentsAntitumor (antiproliferative against various cancer cell lines)[7]
Structure-Activity Relationship (SAR) Insights

The biological activity of hydrazine pyridine derivatives is highly dependent on their structural features.

  • Substitution on the Pyridine Ring: The presence of electron-donating or electron-withdrawing groups on the pyridine ring can influence the molecule's reactivity and its ability to interact with biological targets. For instance, in a series of Bloom Helicase inhibitors, changing the position of the nitrogen in the pyridine ring from the 4-position to the 2-position led to a loss of activity, highlighting the importance of the nitrogen's location.[8] In the case of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine, the electron-donating dimethylamino and methyl groups are expected to increase the electron density of the pyridine ring, which could modulate its interaction with target proteins.

  • The Hydrazine/Hydrazone Moiety: The -NHNH2 group is a key pharmacophoric element. Its ability to be converted into a wide array of hydrazones allows for the fine-tuning of steric and electronic properties. For example, the condensation of hydrazinylpyridines with different aromatic aldehydes has been shown to yield potent MAO inhibitors, with the nature of the substituent on the benzaldehyde ring influencing the inhibitory activity.[4]

  • Fused Ring Systems: Incorporating the pyridine and hydrazine functionalities into more complex, fused heterocyclic systems can lead to compounds with distinct biological profiles. For example, pyrimido[4,5-d]pyrimidine-dithone derivatives bearing a hydrazino group have demonstrated potent antibacterial activity.[6]

SAR_Logic cluster_0 Molecular Scaffolds cluster_1 Structural Modifications cluster_2 Resulting Molecular Properties Pyridine Pyridine Ring Substituents Substituents (e.g., -NMe2, -CH3) on Pyridine Ring Pyridine->Substituents Fusion Fusion into Polycyclic Systems Pyridine->Fusion Hydrazine Hydrazine/Hydrazone Moiety Condensation Condensation with Aldehydes/Ketones (Forms Hydrazones) Hydrazine->Condensation Hydrazine->Fusion Physicochemical Physicochemical Properties (Solubility, Lipophilicity) Substituents->Physicochemical Biological Biological Activity (e.g., Enzyme Inhibition, Cytotoxicity) Substituents->Biological Condensation->Physicochemical Condensation->Biological Fusion->Physicochemical Fusion->Biological Physicochemical->Biological

Sources

Comparative

A Comparative Guide to High-Purity Analysis: Validating a Stability-Indicating HPLC Method for 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine

This guide provides a comprehensive, in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine. The narrative moves beyond a s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine. The narrative moves beyond a simple checklist of validation parameters, offering a rationale for experimental design choices and comparing the resulting performance data against internationally recognized acceptance criteria. This approach provides researchers, scientists, and drug development professionals with a robust framework for establishing a scientifically sound, trustworthy, and defensible analytical method for quality control and stability testing.

The core of this guide is built on the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which represent the global standard for the validation of analytical procedures.[1][2][3][4][5][6]

The Analytical Challenge: Why a Validated Method is Non-Negotiable

5-hydrazinyl-N,N,4-trimethylpyridin-2-amine is a substituted pyridine derivative containing highly polar functional groups, including a hydrazinyl and a dimethylamino moiety. Such structures are common in pharmaceutical development and require precise and reliable purity assessment. The presence of impurities, even in trace amounts, can impact the safety and efficacy of an active pharmaceutical ingredient (API).

An unvalidated analytical method offers no assurance of its performance. It is an unknown quantity, potentially yielding results that are inaccurate, imprecise, and non-specific. This guide, therefore, presents a validated HPLC method as the superior alternative, providing experimental data to prove its suitability for the intended purpose: the quantitative determination of purity and the detection of degradation products.

Method Development Strategy: A Rationale-Driven Approach

The development of a stability-indicating method—one that can accurately measure the analyte in the presence of its impurities and degradation products—is paramount.[7][8][9] The chemical nature of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine dictated the following strategic choices:

  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) was selected as the primary choice due to its versatility and robustness.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides a good starting point for retaining a moderately polar compound.[10]

  • Mobile Phase: The presence of basic amine functional groups necessitates pH control to ensure consistent ionization and, therefore, reproducible retention and good peak shape. A phosphate buffer at a slightly acidic to neutral pH (e.g., pH 6.5) is ideal. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and common use in RP-HPLC.

  • Detection: The pyridine ring contains a chromophore, making UV detection a suitable and straightforward choice. A photodiode array (PDA) detector is preferred to gather spectral data and assess peak purity. A detection wavelength of 254 nm was selected based on the UV absorbance profile of similar pyridine-containing compounds.[11][12]

Optimized HPLC Method Protocol

This finalized protocol was used for all subsequent validation studies.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes, then hold at 70% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Mobile Phase B (80:20 v/v)

System Suitability Testing (SST): The Daily Performance Check

Before any validation run, System Suitability Testing (SST) must be performed to ensure the chromatographic system is operating correctly. This is a non-negotiable quality check.

Protocol: Five replicate injections of a standard solution (e.g., 100 µg/mL) of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine were performed.

Acceptance Criteria:

Parameter Acceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

Method Validation: An Evidentiary Deep Dive

The following sections present the experimental design and performance data that collectively validate this analytical method, comparing its performance against the stringent requirements set by the ICH.[4][5][6]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[5][6] To prove this, forced degradation studies were conducted to intentionally stress the analyte and generate potential degradation products.[7][9][13][14]

Forced Degradation Protocol: A solution of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine (1 mg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).

Results and Comparison: The method is deemed specific because the primary analyte peak was well-resolved from all degradation product peaks in the stressed samples, and the peak purity analysis (via PDA detector) showed no co-eluting peaks.

Stress Condition% Degradation ObservedResolution (Rs) of Main Peak from Closest Impurity
Acid Hydrolysis~12.5%2.8
Base Hydrolysis~8.2%3.1
Oxidative Degradation~18.9%2.2
Thermal Degradation~4.5%> 2.0 (minor degradants)
Photolytic Degradation~6.1%> 2.0 (minor degradants)
Acceptance Criterion Meaningful degradation (5-20%) [13][14]Rs > 2.0

This data confirms the method is stability-indicating.

Sources

Validation

Comparative Efficacy of Pyridine-Based Hydrazinyl Analogs: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1] When coupled with a hydrazinyl moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1] When coupled with a hydrazinyl moiety, the resulting structures present a versatile platform for generating compounds with significant pharmacological potential. This guide provides a comparative analysis of the efficacy of structural analogs related to the 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine scaffold, drawing upon experimental data from diverse studies to elucidate key structure-activity relationships (SAR). While direct comparative data for 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine itself is not prevalent in the reviewed literature, an examination of related structures provides invaluable insights for researchers and drug development professionals.

The Pharmacological Significance of Pyridine and Hydrazine Scaffolds

The pyridine ring, a nitrogen-containing heterocycle, is a privileged structure in drug discovery, found in numerous FDA-approved drugs. Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its chemical stability make it a highly adaptable core for molecular design.[2] Pyridine derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1]

The hydrazone moiety (-C=N-NH-) is another critical pharmacophore known for its diverse biological activities, which include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. The presence of both a nucleophilic amine nitrogen and an electrophilic/nucleophilic imine carbon allows for a wide range of chemical modifications and interactions with biological targets.[2] The combination of these two scaffolds in hydrazinyl-pyridine derivatives creates a rich chemical space for the discovery of potent and selective therapeutic agents.

Comparative Analysis of Structural Analogs

The following sections delve into the comparative efficacy of different classes of compounds that share structural similarities with the core topic, focusing on how modifications to the pyridine ring, the hydrazinyl linker, and appended moieties influence their biological activity.

Pyridylhydrazone Derivatives: Potent Antileishmanial Agents

A study on 2-pyrazyl and 2-pyridylhydrazone derivatives revealed their potential as antileishmanial agents. The research highlighted several compounds with significant activity against Leishmania amazonensis amastigotes, with IC50 values below 20 μM.[3] A key takeaway from this study is the importance of the substituents on the aryl ring attached to the hydrazone moiety.

Compound IDStructureL. amazonensis IC50 (μM)
2b (E)-3-((2-(pyridin-2-yl)hydrazono)methyl)benzene-1,2-diol< 20
2c (E)-4-((2-(pyridin-2-yl)hydrazono)methyl)benzene-1,3-diol< 20
2s (E)-4-nitro-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol< 20
2u (E)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)pyrazine< 20
2v (E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrazine< 20

Data sourced from a study on 2-pyrazyl and pyridylhydrazone derivatives as antileishmanial agents.[3]

The preliminary mechanism of action for this class of compounds involves the accumulation of reactive oxygen species (ROS) and disruption of the parasite's mitochondrial function, indicating a clear biological target.[3]

Hydrazinyl-Pyrimidine Analogs: Promising Antitumor Activity

While not direct pyridine analogs, pyrimidine-based compounds share a similar nitrogen-containing heterocyclic core. A comparative guide on 4-(6-hydrazinylpyrimidin-4-yl)morpholine analogs demonstrates the potent antitumor activity of this class.[4] Structure-activity relationship studies have shown that modifications to the hydrazinyl linker and substitutions on the pyrimidine ring are crucial for enhancing cytotoxic activity.[4]

Compound IDR GroupH460 IC50 (µM)HT-29 IC50 (µM)MDA-MB-231 IC50 (µM)
1 (Reference) -9.5229.2436.21
5c 3-CN0.07--
5j 3-CN (stereoisomer)0.056.316.50

Data sourced from a study on 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives as potential antitumor agents.[4][5]

The introduction of a cyano group on the benzene ring attached to the hydrazinyl moiety led to a dramatic increase in potency against the H460 cancer cell line, with IC50 values in the nanomolar range.[5] This highlights the significant impact that even small electronic modifications can have on biological activity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details a standard methodology for assessing the in vitro anticancer effects of these compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The existing medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with the vehicle only.

  • Incubation: The plates are incubated for an additional 48 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

SAR_Concept cluster_Core Core Scaffold cluster_Modifications Structural Modifications cluster_Outcomes Biological Outcomes Pyridine-Hydrazine Pyridine-Hydrazine Ring_Substituents Substituents on Pyridine Ring Pyridine-Hydrazine->Ring_Substituents Hydrazinyl_Linker Modification of Hydrazinyl Linker Pyridine-Hydrazine->Hydrazinyl_Linker Appended_Moieties Variations in Appended Groups Pyridine-Hydrazine->Appended_Moieties Potency Potency Ring_Substituents->Potency Selectivity Selectivity Ring_Substituents->Selectivity Hydrazinyl_Linker->Potency Hydrazinyl_Linker->Selectivity Appended_Moieties->Potency Toxicity Toxicity Appended_Moieties->Toxicity

Caption: A conceptual diagram illustrating the structure-activity relationship (SAR) for pyridine-hydrazine analogs.

Experimental_Workflow Compound_Synthesis Synthesis of Analogs In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Lead_Identification Identification of Lead Compounds In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Testing Lead_Identification->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A typical experimental workflow for the evaluation of novel therapeutic compounds.

Conclusion and Future Directions

The comparative analysis of structural analogs of pyridine-based hydrazinyl compounds underscores the vast potential of this chemical class in drug discovery. The presented data from studies on pyridylhydrazones and hydrazinyl-pyrimidines demonstrates that strategic modifications to the core scaffold and its substituents can lead to highly potent and selective agents against various diseases, including parasitic infections and cancer.

Future research should focus on a systematic exploration of the chemical space around the 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine scaffold. This would involve the synthesis of a focused library of analogs with diverse substitutions on the pyridine ring and modifications of the hydrazinyl moiety. Such studies, coupled with robust in vitro and in vivo evaluations, will be crucial in elucidating the full therapeutic potential of this promising class of compounds.

References

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed. Available at: [Link]

  • Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Structure‐Activity Relationship of Hydrazinylthiazole‐5‐Carbaldehydes as Potential Anti‐Diabetic Agents | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts. PubMed. Available at: [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]

  • Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. PubMed. Available at: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]

  • (PDF) Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. ResearchGate. Available at: [Link]

  • Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. PubMed. Available at: [Link]

  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. eScholarship. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors. MDPI. Available at: [Link]

  • Bioactive Pyrrolo[2,1-f][3][5][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Pharmacological Evaluation of Some New 2-substituted Pyridine Derivatives. PubMed. Available at: [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Semantic Scholar. Available at: [Link]

  • (PDF) In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives. ResearchGate. Available at: [Link]

  • Structural and in silico studies of 2-pyridyl-decorated 2-amino-1,3,5-triazine with a potency against SARS-CoV-2 proteins. Comptes Rendus. Chimie. Available at: [Link]

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Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For nitrogen-co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For nitrogen-containing heterocycles, particularly substituted pyridines, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine, a molecule of interest in medicinal chemistry and synthetic applications. By integrating established principles of NMR spectroscopy with data from related structures, we offer a predictive framework for spectral interpretation and a comparative analysis with alternative analytical techniques.

The Significance of NMR in Characterizing Substituted Pyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials.[1][2][3][4][5] The biological activity and material properties of these compounds are exquisitely sensitive to their substitution patterns. NMR spectroscopy provides a high-resolution window into the molecular structure, allowing for the unambiguous determination of isomerism, the electronic environment of each atom, and the connectivity of substituent groups.[1][6][7] For a molecule like 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine, with its multiple substituents, a thorough NMR analysis is critical to confirm its identity and purity.

Predicted ¹H NMR Spectrum of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine

The ¹H NMR spectrum is dictated by the chemical environment of the protons in the molecule. The predicted chemical shifts (δ) for 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine in a common NMR solvent like DMSO-d₆ are detailed below. These predictions are based on the known effects of substituents on the pyridine ring and data from analogous compounds.[8][9][10]

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-3~6.0 - 6.5Singlet1HThis proton is a singlet due to the absence of adjacent protons. Its upfield shift is influenced by the strong electron-donating amino group at C-2.
H-6~7.5 - 8.0Singlet1HThis proton is also a singlet and is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent nitrogen atom.
NH₂ (hydrazinyl)~4.0 - 5.0Broad Singlet2HThe chemical shift of these protons can be highly variable and concentration-dependent. They are expected to be broad due to quadrupole broadening from the adjacent nitrogen and exchange with residual water.
NH (hydrazinyl)~7.0 - 8.0Broad Singlet1HSimilar to the NH₂ protons, this signal will be broad and its position can vary.
N(CH₃)₂~2.8 - 3.2Singlet6HThe two methyl groups on the amino group are equivalent and will appear as a single sharp singlet.
C₄-CH₃~2.1 - 2.4Singlet3HThe methyl group at the C-4 position will also be a singlet.

Causality Behind Predicted Chemical Shifts:

  • Electron-Donating Groups: The amino (-N(CH₃)₂) and hydrazinyl (-NHNH₂) groups are strong electron-donating groups, which increase the electron density on the pyridine ring, particularly at the ortho and para positions. This increased shielding generally leads to upfield shifts (lower ppm values) for the ring protons.

  • Ring Nitrogen: The nitrogen atom in the pyridine ring is electronegative and deshields the adjacent α-protons (H-6), causing them to resonate at a lower field (higher ppm value).[8][11]

  • Solvent Effects: The choice of solvent can significantly influence the chemical shifts, especially for protons involved in hydrogen bonding (NH and NH₂ protons).[8][9] Protic solvents can lead to peak broadening and exchange.

Predicted ¹³C NMR Spectrum of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine are as follows:

Carbon Predicted Chemical Shift (ppm) Notes
C-2~155 - 160This carbon is attached to the amino group and is significantly deshielded.
C-3~95 - 105The strong electron-donating effect of the C-2 amino group shields this carbon, causing an upfield shift.
C-4~145 - 150This carbon is substituted with a methyl group and is part of the aromatic system.
C-5~130 - 140This carbon is attached to the hydrazinyl group.
C-6~140 - 145This carbon is adjacent to the ring nitrogen and is deshielded.
N(CH₃)₂~40 - 45The chemical shift for the dimethylamino carbons.
C₄-CH₃~15 - 20The chemical shift for the C-4 methyl carbon.

Rationale for Predicted Chemical Shifts:

The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the ring nitrogen and the electronic effects of the substituents.[6] The amino and hydrazinyl groups cause significant upfield shifts for the carbons they are directly attached to and at the ortho and para positions, while the ring nitrogen causes a downfield shift for the adjacent carbons (C-2 and C-6).

Comparative Analysis with Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive characterization often involves complementary techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C=N, C-N).Quick and easy for functional group identification.[7]Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity and quantification.Excellent for assessing purity and for preparative separation.[12]Does not provide structural information.
X-ray Crystallography Definitive 3D molecular structure.Provides unambiguous atomic coordinates.Requires a single crystal of sufficient quality.

In a drug development setting, a combination of these techniques is typically employed. HPLC would be used to ensure the purity of the compound, MS to confirm the molecular weight, IR to identify key functional groups, and NMR and potentially X-ray crystallography for complete structural elucidation.

Experimental Protocols

A. Sample Preparation for NMR Analysis

  • Dissolution: Dissolve approximately 5-10 mg of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Solvent Selection: DMSO-d₆ is often a good choice for this compound as it will solubilize the polar molecule and allow for the observation of exchangeable NH protons. Chloroform-d (CDCl₃) can also be used, but NH protons may exchange more rapidly.[9]

  • Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.

B. ¹H and ¹³C NMR Data Acquisition

The following is a general protocol for a 400 MHz NMR spectrometer.[13]

¹H NMR Acquisition:

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans.

¹³C NMR Acquisition:

  • Instrument Setup: Tune the probe for ¹³C and set up a proton-decoupled experiment.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualizing Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

Caption: Molecular structure of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine.

workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent vortex Homogenize dissolve->vortex nmr_acq 1H and 13C NMR Acquisition vortex->nmr_acq ft Fourier Transform nmr_acq->ft correction Phase & Baseline Correction ft->correction calibration Calibration correction->calibration integration Integration calibration->integration interpretation Interpretation of Chemical Shifts & Coupling integration->interpretation structure_elucidation Structure Elucidation interpretation->structure_elucidation

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine

Hazard Profile Analysis: Understanding the "Why" The disposal protocol for any chemical is dictated by its inherent risks. For 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine, the hazards are twofold, originating from its di...

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Author: BenchChem Technical Support Team. Date: April 2026

Author's Foreword: As a Senior Application Scientist, my primary objective is to ensure that novel compounds are handled with the utmost regard for safety, scientific integrity, and regulatory compliance. The molecule , 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine, is a specialized research chemical for which a specific Safety Data Sheet (SDS) may not be universally available. Therefore, this guide is built upon first principles of chemical safety, deriving its protocols from the known, significant hazards of its core functional groups: the hydrazine moiety and the substituted pyridine ring . The procedures outlined herein are designed to be a self-validating system, prioritizing risk mitigation and adherence to best practices. This document is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols.

Hazard Profile Analysis: Understanding the "Why"

The disposal protocol for any chemical is dictated by its inherent risks. For 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine, the hazards are twofold, originating from its distinct structural components.

  • The Hydrazine Moiety (-NHNH₂): This functional group is the primary driver of the compound's hazardous profile. Hydrazines are well-documented as being:

    • Highly Toxic and Corrosive: Hydrazine and its derivatives can cause severe skin burns, eye damage, and are toxic if swallowed, inhaled, or in contact with skin.[1]

    • Potentially Carcinogenic: Many hydrazine compounds are considered potential or known carcinogens, requiring stringent handling procedures as outlined by organizations like the Occupational Safety and Health Administration (OSHA).[2][3][4]

    • Reactive and Unstable: Hydrazines are strong reducing agents that can react violently with oxidizing agents, acids, and certain metal oxides.[5] Their vapors can be flammable and may ignite spontaneously.[6]

  • The Substituted Pyridine Ring: The pyridine backbone contributes additional hazards:

    • Flammability: Pyridine and its derivatives are often flammable liquids with low flash points.[7][8] Vapors can form explosive mixtures with air.[9]

    • Toxicity: Pyridine compounds are harmful if swallowed or inhaled and can cause damage to the central nervous system, liver, and kidneys.[8]

Given this dual-hazard profile, the core principle of disposal is clear: this compound must be treated as a highly hazardous, reactive, and potentially carcinogenic waste.

Core Principle: Professional Disposal is Non-Negotiable

In-laboratory chemical neutralization of hydrazine-containing waste is fraught with risk and is strongly discouraged .[10] Attempts to neutralize hydrazines with oxidizing agents (e.g., bleach) can be dangerously exothermic and may produce carcinogenic byproducts like N-nitrosamines.[5][11][12]

Therefore, the only acceptable and safe method for the final disposal of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine is through a licensed professional hazardous waste management service, arranged via your institution's EHS department.[6][13][14]

Standard Operating Procedure (SOP) for Waste Collection and Segregation

All handling of this compound and its associated waste must occur within a certified chemical fume hood.

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense. The minimum required PPE is summarized below.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of corrosive material and potential energetic reactions.
Hand Protection Butyl rubber or other appropriate chemical-resistant gloves. Always consult the glove manufacturer's compatibility chart.Provides a barrier against a highly toxic and skin-corrosive substance.[14]
Body Protection A flame-resistant lab coat, fully buttoned, and a chemical-resistant apron.Protects against skin contact and potential ignition sources.
Respiratory All handling must be performed in a certified chemical fume hood.Prevents inhalation of toxic and potentially carcinogenic vapors. A respirator may be required for emergency spill cleanup.[6][14]
Waste Stream Identification and Segregation

Never mix this waste with other chemical waste streams unless explicitly approved by an EHS professional.[14] Incompatible materials can lead to violent reactions.[5]

  • Solid Waste: This stream includes any item contaminated with the compound.

    • Contaminated PPE (gloves, disposable sleeves).

    • Weighing papers, spatulas, and pipette tips.

    • Inert absorbent materials used for cleaning small spills.[13]

  • Liquid Waste: This stream includes:

    • Solutions containing 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine.

    • Solvent rinses of contaminated glassware.

  • Acutely Contaminated Sharps:

    • Needles or glass pipettes used to transfer the pure compound or concentrated solutions.

Step-by-Step Waste Collection Protocol
  • Container Preparation:

    • Obtain separate, designated hazardous waste containers for solid and liquid waste from your EHS department.[15] Containers must be in good condition and compatible with the waste (e.g., avoid metal containers for potentially corrosive materials).[15]

    • Affix a "Hazardous Waste" label to each container.[13][14]

  • Labeling:

    • On the label, clearly write the full chemical name: "5-hydrazinyl-N,N,4-trimethylpyridin-2-amine ".

    • List all other components in the container (e.g., "Methanol," "Silica Gel").

    • Indicate the primary hazards: "Toxic ," "Corrosive ," "Reactive ," "Potential Carcinogen ."

  • Waste Accumulation:

    • Solid Waste: Carefully place all contaminated solid materials into the designated solid waste container.[13] Seal the container when not in use.

    • Liquid Waste: Pour liquid waste carefully into the designated liquid waste container using a funnel. Rinse the empty source container with a small amount of a suitable solvent (e.g., methanol or isopropanol) and add the rinsate to the liquid waste container.

    • Container Management: Keep waste containers securely closed at all times, except when adding waste.[15] Store them in a designated, well-ventilated satellite accumulation area away from incompatible materials.[13]

  • Final Disposal:

    • Once the container is full or ready for pickup, contact your institution's EHS office to arrange for collection by a licensed hazardous waste contractor.[14]

    • Complete all required waste disposal documentation accurately.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to ensure personnel safety.

Small Spill Cleanup Protocol (Inside a Chemical Fume Hood)
  • Alert Personnel: Immediately alert others in the laboratory.

  • Ensure PPE: Confirm you are wearing the full PPE detailed in Table 1.

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[13][14] DO NOT use combustible materials like paper towels or sawdust.[6]

  • Collection: Gently sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[13][16] Use non-sparking tools if the compound or solvent is flammable.[9]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol). Place the contaminated cloth into the solid hazardous waste container.

  • Disposal: Treat all cleanup materials as hazardous waste and dispose of them accordingly.[10]

Large Spill or Spill Outside a Fume Hood
  • EVACUATE: Immediately evacuate the laboratory.

  • ALERT: Alert personnel in adjacent areas and activate the nearest fire alarm if necessary.

  • CONTACT: Call your institution's emergency response number and EHS department from a safe location.

  • SECURE: Secure the area to prevent re-entry.

  • DO NOT attempt to clean up a large spill yourself. Wait for the professional response team.

Spill Response Workflow

SpillResponse Spill Spill Occurs Decision_Location Inside Fume Hood? Spill->Decision_Location Decision_Size Small & Manageable? Decision_Location->Decision_Size Yes Evacuate EVACUATE LAB Alert Others Decision_Location->Evacuate No Decision_Size->Evacuate No Assess Assess Situation Ensure Full PPE Decision_Size->Assess Yes Contact_EHS Contact EHS / Emergency Response from Safe Location Evacuate->Contact_EHS Contain Contain with Inert Absorbent (Sand, Vermiculite) Assess->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with Solvent Wipe Collect->Decontaminate Dispose Dispose of All Cleanup Materials as Hazardous Waste Decontaminate->Dispose

Sources

Handling

Personal protective equipment for handling 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive, novel intermediates. Handling 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine (CAS: 1197371-86-0) requires a rigorous, mechanis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive, novel intermediates. Handling 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine (CAS: 1197371-86-0) requires a rigorous, mechanistic approach to laboratory safety. This is not a standard bench reagent; the juxtaposition of a lipophilic pyridine ring with a highly nucleophilic hydrazine moiety creates unique penetration and toxicity vectors ()[1].

This guide provides a self-validating framework for personal protective equipment (PPE) selection, operational workflows, and disposal protocols to ensure absolute safety, data integrity, and regulatory compliance.

Mechanistic Toxicology & Hazard Profile

To effectively protect yourself, you must understand why this chemical is dangerous. The hazard profile of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine is driven by two distinct structural features:

  • The Hydrazine Moiety: Hydrazines are potent reducing agents and highly nucleophilic. Physiologically, they can react with endogenous electrophiles (such as DNA), which is the mechanistic basis for their suspected carcinogenicity and severe skin sensitization properties.

  • The Pyridine Ring & Dimethylamine Group: The pyridine core is highly lipophilic, which significantly increases the rate of dermal absorption compared to simple inorganic hydrazines. Furthermore, the N,N-dimethylamine group contributes to the molecule's basicity, causing rapid saponification of skin lipids and severe ocular burns upon contact.

Because of this accelerated dermal penetration, standard single-layer latex or thin nitrile gloves offer insufficient protection.

Quantitative PPE Matrix

Selecting the correct barrier material is a function of permeation breakthrough time and degradation resistance. Based on standardized EN 16523-1:2015 permeation testing for hydrazine derivatives ([2], [3]), the following table summarizes the quantitative performance of various glove materials.

Glove MaterialThickness (mil)Breakthrough Time (min)Degradation RatingApplication Recommendation
Butyl Rubber 14> 480ExcellentPrimary (Outer glove for bulk handling)
Nitrile (Heavy Duty) 8> 480ExcellentPrimary (Outer glove for routine use)
Neoprene 18> 360GoodAcceptable alternative (Outer glove)
Nitrile (Standard) 4~ 120GoodSecondary (Inner glove only)
Natural Rubber Latex 8< 60PoorDO NOT USE (Rapid degradation)

Table 1: Quantitative comparison of glove material resistance against hydrazine derivatives. Data extrapolated from Ansell and Shield Scientific permeation testing.

Operational Workflow & Logical Relationships

The following diagram illustrates the logical progression of handling this compound, integrating continuous risk assessment with a self-validating spill response pathway.

Workflow Start Pre-Operation Risk Assessment PPE Don PPE (Double Nitrile/Butyl, Goggles) Start->PPE Hood Dispense & Handle in Class II Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Decon Neutralize with 10% Bleach Solution Spill->Decon Yes Normal Standard Work Completion Spill->Normal No Waste Segregate as Hazardous Hydrazine Waste Decon->Waste Normal->Waste

Figure 1: Operational workflow and spill response logic for handling hydrazine derivatives.

Step-by-Step Experimental Protocols

Protocol A: Pre-Weighing and Solution Preparation Causality Focus: Hydrazine derivatives can auto-oxidize in the presence of atmospheric oxygen, potentially forming reactive diazo intermediates. Therefore, dissolution should ideally occur under inert conditions to preserve the integrity of your drug development assays.

  • Environmental Validation: Verify the fume hood face velocity is ≥ 100 fpm (0.5 m/s). Line the workspace with chemical-absorbent, plastic-backed bench paper to capture micro-spills.

  • PPE Donning: Don a flame-resistant lab coat, chemical splash goggles (ANSI Z87.1 compliant), and double gloves (4-mil nitrile inner, 8-mil nitrile or butyl outer).

  • Dispensing: Use anti-static spatulas. Weigh the 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine powder in a closed analytical balance enclosure to prevent aerosolization of the toxic dust.

  • Dissolution (Self-Validating Step): Slowly add the solid to a chilled, degassed solvent (e.g., anhydrous DMSO or DMF) under an argon atmosphere. A clear solution without gas evolution visually validates that no unwanted oxidative degradation has occurred during the transfer.

Protocol B: Spill Response and Chemical Neutralization Causality Focus: We utilize oxidative neutralization to destroy the toxic hydrazine group, converting it into inert nitrogen gas and water.

  • Evacuation & Assessment: For spills > 50 mg, immediately evacuate the local area. Ensure respiratory protection (N95 or half-mask respirator with ABEK P3 filters) is worn before re-approaching.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible absorbents like paper towels or sawdust, as the oxidative neutralization step generates exothermic heat.

  • Oxidative Neutralization: Carefully apply a freshly prepared 10% sodium hypochlorite (bleach) solution directly to the spill area.

  • Validation (Self-Validating Step): Wait 30 minutes. The visual cessation of bubbling (nitrogen gas evolution) is your self-validating indicator that the hydrazine moiety has been completely destroyed.

  • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container using a non-sparking tool.

Decontamination and Waste Disposal Plan

Improper disposal of hydrazine derivatives can lead to catastrophic reactions in waste carboys.

  • Aqueous Waste: Must be segregated into a dedicated "Hydrazine/Amine Waste" carboy. Never mix with acidic waste. The basic dimethylamine and hydrazine groups will undergo rapid, exothermic salt formation if mixed with acids, potentially pressurizing and rupturing the container.

  • Solid Waste: Contaminated PPE (especially outer gloves), bench paper, and empty reagent vials must be sealed in secondary containment (e.g., a zip-top bag) before being placed in solid hazardous waste bins.

References

  • Ansell 8th Edition Chemical Resistance Guide. Ansell / Utah State University EHS.[Link][2]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific.[Link][3]

Sources

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